1,4-Dihydroxy-2-naphthoic acid
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Propionibacterium freudenreichii with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dihydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,12-13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJUXHHACRXLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037730 | |
| Record name | 1,4-Dihydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31519-22-9 | |
| Record name | 1,4-Dihydroxy-2-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31519-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydroxy-2-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031519229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dihydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydroxy-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIHYDROXY-2-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U77MR5Q7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Historical Context of 1,4-Dihydroxy-2-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroxy-2-naphthoic acid (DHNA) is a molecule of significant interest in contemporary research, recognized as a key intermediate in the biosynthesis of menaquinone (Vitamin K2) and as a metabolite produced by certain bacteria.[1] Its role as an aryl hydrocarbon receptor (AhR) agonist and its anti-inflammatory properties have made it a target for investigation in the treatment of conditions like psoriasis and inflammatory bowel disease. However, the origins of this compound predate our modern understanding of its biological functions, with its initial synthesis rooted in the burgeoning field of synthetic organic chemistry of the late 19th and early 20th centuries. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailing the early synthetic methods and the scientific landscape that drove its creation.
Historical Context: The Rise of Synthetic Dyes and Naphthalene Chemistry
The latter half of the 19th century witnessed a revolution in the chemical industry, largely driven by the discovery and commercialization of synthetic dyes.[1][2] Following William Henry Perkin's accidental synthesis of mauveine from coal tar in 1856, a new era of chemical manufacturing began, with Germany at its epicenter.[3] Coal tar, a byproduct of coal gas production, became a crucial feedstock for a vast array of new aromatic compounds.
Naphthalene, a major constituent of coal tar, was a particularly important starting material for the synthesis of a wide variety of dyes and pigments.[4] The development of methods to functionalize the naphthalene core, such as sulfonation, nitration, and hydroxylation, was a primary focus of organic chemists of the era. This research led to the production of a vibrant palette of colors and established a deep understanding of the reactivity of naphthalene and its derivatives. It is within this context of intense research into naphthalene chemistry and its application in the dye industry that the first synthesis of this compound was achieved.
The Initial Synthesis: The Kolbe-Schmitt Reaction (1900)
The Kolbe-Schmitt reaction involves the treatment of a phenoxide with carbon dioxide under pressure to introduce a carboxylic acid group onto the aromatic ring.[8] In the case of this compound, the starting material was 1,4-dihydroxynaphthalene.
Experimental Protocol: Kolbe-Schmitt Carboxylation of 1,4-Dihydroxynaphthalene (c. 1900)
The following protocol is a reconstruction based on descriptions of the Kolbe-Schmitt reaction from the period and later patent literature referencing the 1900 publication.[5]
Materials:
-
1,4-Dihydroxynaphthalene
-
Alcoholic sodium hydroxide or potassium hydroxide solution
-
Carbon dioxide (gas)
-
Dilute hydrochloric acid
-
Hydrogen gas (for drying)
Procedure:
-
Salt Formation: 1,4-Dihydroxynaphthalene is dissolved in an alcohol solvent and treated with an alcoholic solution of sodium hydroxide or potassium hydroxide to form the corresponding dialkali salt.
-
Drying: The resulting salt is dried in a stream of hydrogen gas to remove any residual water, which can interfere with the subsequent carboxylation step.
-
Carboxylation: The dried salt is placed in a pressure vessel and subjected to an increased pressure of carbon dioxide gas at a temperature of 170°C.
-
Reaction Time: The reaction is allowed to proceed for an extended period, typically 20 to 30 hours.
-
Workup: After the reaction is complete, the reaction mixture is treated with dilute hydrochloric acid to precipitate the this compound.
-
Isolation: The precipitated product is isolated by filtration, washed, and dried.
Logical Relationship of the Kolbe-Schmitt Synthesis
Caption: Kolbe-Schmitt synthesis of this compound.
An Alternative Approach: Condensation of Phthalic Anhydride and Succinic Acid (1942)
This synthetic pathway highlights the continued interest in preparing this molecule, likely for its potential as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and dyes.
Modern Understanding of this compound's Significance
While the initial discovery and synthesis of this compound were driven by the interests of the chemical industry, our modern understanding of its importance has shifted to the biological realm.
Role in the Shikimate Pathway and Vitamin K2 Biosynthesis
This compound is now known to be a crucial intermediate in the shikimate pathway, a metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids.[9] In many bacteria, DHNA is the precursor to the naphthoquinone head-group of menaquinone (Vitamin K2), an essential electron carrier in the electron transport chain.[9]
Signaling Pathway of DHNA in Vitamin K2 Biosynthesis
Caption: Biosynthetic pathway of Vitamin K2 involving DHNA.
Interaction with the Aryl Hydrocarbon Receptor (AhR)
More recently, research has demonstrated that this compound is an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating a variety of cellular processes, including immune responses. This activity is believed to be responsible for the anti-inflammatory effects of DHNA observed in various studies.
Quantitative Data Summary
The following table summarizes key quantitative data related to the early synthesis and properties of this compound.
| Parameter | Value | Source |
| Kolbe-Schmitt Synthesis (c. 1900) | ||
| Temperature | 170°C | [5] |
| Reaction Time | 20-30 hours | [5] |
| Physicochemical Properties | ||
| Molecular Formula | C₁₁H₈O₄ | [10] |
| Molecular Weight | 204.18 g/mol | |
| Melting Point | 220 °C (decomposes) | [11] |
| CAS Number | 31519-22-9 | [10] |
Conclusion
The story of this compound is a compelling example of how a molecule's perceived importance can evolve over time. Initially synthesized as a likely intermediate for the burgeoning dye industry in the early 20th century, its true significance is now understood to lie in its fundamental role in microbial metabolism and its potential as a therapeutic agent. The early work of organic chemists, driven by the industrial and scientific questions of their time, laid the foundation for our current exploration of this fascinating molecule's biological activities and its potential to improve human health. This guide has provided a window into the historical discovery and synthesis of this compound, offering a valuable perspective for researchers and scientists working with this compound today.
References
- 1. History of Synthetic Dyes in Rug Making Ararat Rugs [araratrugs.com]
- 2. zh.mindat.org [zh.mindat.org]
- 3. History of Synthetic Dyes - ChemistryViews [chemistryviews.org]
- 4. fsw.cc [fsw.cc]
- 5. US5599971A - Method for producing this compound - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 8. scienceinfo.com [scienceinfo.com]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound - Wikidata [wikidata.org]
- 11. This compound | 31519-22-9 [chemicalbook.com]
Unveiling the Natural Sources of 1,4-Dihydroxy-2-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroxy-2-naphthoic acid (DHNA) is a naturally occurring naphthoquinone derivative that has garnered significant interest in the scientific community. It is a key intermediate in the biosynthesis of menaquinone (Vitamin K2) in a variety of bacteria and serves as a precursor to anthraquinones in certain plant species. Emerging research has highlighted its potential as a bioactive compound with various physiological effects, making it a molecule of interest for drug development and nutritional science. This technical guide provides a comprehensive overview of the natural sources of DHNA, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflows.
Data Presentation: Quantitative Analysis of this compound in Natural Sources
The concentration of this compound varies significantly among different natural sources and is influenced by factors such as microbial strain, culture conditions, and the specific part of the plant. The following tables summarize the reported quantitative data for DHNA in several identified microbial and plant sources.
| Microbial Source | Strain | Culture Conditions | DHNA Concentration | Reference |
| Propionibacterium freudenreichii | ET-3 | Anaerobic batch culture | 0.18 mM | [1] |
| Propionibacterium freudenreichii | ET-3 | Anaerobic-aerobic switching culture | 0.24 mM | [1] |
| Lactobacillus casei | LP1 | Fermented whey supernatant | 0.37 ppm | [2] |
| Fermented Product | Sample | DHNA Concentration | Reference |
| Korean Traditional Rice Wine (Makgeolli) | Commercial Product A | 0.44 ppm | [3] |
| Korean Traditional Rice Wine (Makgeolli) | Commercial Product F | 0.089 ppm | [3] |
| Plant Source | Plant Part | Method of Detection | Presence Confirmed | Reference |
| Rubia cordifolia | Roots | UPLC-UV-MS | Yes | [2] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Microbial Cultures (e.g., Propionibacterium freudenreichii)
This protocol is adapted from methodologies described for the analysis of DHNA in bacterial cultures.
1. Sample Preparation: a. Centrifuge the microbial culture (e.g., 10,000 x g for 10 minutes at 4°C) to separate the supernatant and the cell pellet. b. To analyze extracellular DHNA, filter the supernatant through a 0.22 µm syringe filter. c. For intracellular DHNA, wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and then lyse the cells using methods such as sonication or bead beating in a suitable solvent (e.g., methanol). d. Centrifuge the cell lysate to remove debris and collect the supernatant.
2. High-Performance Liquid Chromatography (HPLC) Analysis: a. HPLC System: A standard HPLC system equipped with a UV detector is suitable. b. Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. c. Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, water, and acetic acid. For example, a ratio of 15:25:225:0.1 (v/v/v/v) adjusted to a specific pH (e.g., 5.5) can be effective.[3] d. Flow Rate: A flow rate of 1.0 mL/min is generally used.[3] e. Detection: DHNA can be detected by UV absorbance at 254 nm.[3] f. Quantification: Prepare a standard curve using a certified reference standard of this compound at various concentrations. The concentration of DHNA in the samples can be determined by comparing the peak area with the standard curve.
Protocol 2: Representative Protocol for Extraction and Isolation of this compound from Rubia cordifolia Roots
This protocol is a synthesized methodology based on the extraction of naphthoquinones and anthraquinones from Rubia species.
1. Extraction: a. Air-dry the roots of Rubia cordifolia and grind them into a fine powder. b. Perform a Soxhlet extraction or maceration of the powdered root material with a solvent mixture such as acetone:water (1:1 v/v) or methanol.[4] c. Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.
2. Fractionation: a. Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. b. Monitor the presence of DHNA in the different fractions using thin-layer chromatography (TLC) or HPLC.
3. Isolation and Purification: a. Subject the fraction enriched with DHNA to column chromatography using silica gel. b. Elute the column with a gradient of solvents, for example, a mixture of petroleum ether and ethyl acetate, gradually increasing the polarity.[4] c. Collect the fractions and monitor them by TLC. Combine the fractions containing the compound of interest. d. Further purification can be achieved by preparative HPLC using a C18 column and a suitable mobile phase to yield pure this compound.
Mandatory Visualization
Biosynthetic Pathway of this compound
The biosynthesis of this compound in most bacteria and plants proceeds via the shikimate pathway, starting from the central metabolite chorismate.
Caption: Biosynthesis of DHNA from Chorismate.
Experimental Workflow for the Identification and Quantification of this compound from Natural Sources
The following diagram illustrates a general workflow for the systematic investigation of DHNA from a natural source.
Caption: General Experimental Workflow.
References
In-Depth Spectroscopic Analysis of 1,4-Dihydroxy-2-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-Dihydroxy-2-naphthoic acid, a molecule of significant interest in various research fields, including as a precursor in the biosynthesis of anthraquinones and a potential therapeutic agent. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for ease of comparison and reference. Detailed experimental protocols, where available, are also provided to ensure reproducibility and accurate interpretation of the data.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Solvent | Instrument Frequency |
| Data not available in tabulated format | - | DMSO-d₆ | 400 MHz |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Solvent |
| Data not available in tabulated format | - |
A 13C NMR spectrum is noted to be available, however, the specific chemical shift data has not been located in published literature or databases.[1]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in tabulated format | - |
An IR spectrum for this compound is available, but a tabulated list of absorption peaks and their corresponding functional group assignments is not provided in the reviewed sources.[2]
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion Type | Method |
| 203.03 | [M-H]⁻ | LC-MS |
| Various Fragments | - | MS |
The mass spectrum of this compound shows a deprotonated molecular ion [M-H]⁻ at an m/z of 203.03, as determined by Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Additional fragmentation data is available, though a comprehensive list of all fragments and their relative abundances is not fully detailed in a single source.[2]
Experimental Protocols
Detailed experimental protocols for the acquisition of the above spectroscopic data are not fully available in the public domain. However, based on the available information and standard laboratory practices, the following general methodologies can be outlined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum was obtained using a 400 MHz spectrometer with the sample dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[1] A standard NMR experimental workflow would involve the following steps:
-
Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a minimal amount of high-purity DMSO-d₆ in a clean NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent to ensure a homogeneous magnetic field.
-
Data Acquisition: A standard one-dimensional proton NMR pulse sequence is used to acquire the spectrum. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆.
Infrared (IR) Spectroscopy
While the specific method for the available IR spectrum is not detailed, a common technique is Attenuated Total Reflectance (ATR) FT-IR spectroscopy. The general procedure is as follows:
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal, which is in contact with the sample. The instrument measures the absorption of infrared radiation at various wavenumbers.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
The reported mass spectrometry data was obtained using Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A typical workflow for this analysis involves:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent compatible with the LC system (e.g., methanol or acetonitrile/water).
-
Liquid Chromatography: The sample solution is injected into an HPLC system, where it is passed through a column to separate the analyte from any impurities.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized. For the reported data, negative ion mode was used to generate the [M-H]⁻ ion.
-
Mass Analysis: The ions are then passed through a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties and Biological Role of 1,4-Dihydroxy-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known properties and biological significance of 1,4-Dihydroxy-2-naphthoic acid. It is important to note that, at the time of this writing, a detailed crystal structure with complete crystallographic data for this specific compound is not publicly available. The experimental protocol for crystal structure determination provided herein is a generalized workflow for X-ray crystallography and has not been specifically adapted for this molecule.
Introduction
This compound is a metabolite known for its role as an agonist of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various biological processes.[1][2] This compound has garnered interest for its potential therapeutic applications, including in the treatment of psoriasis.[3] Understanding its structural and chemical properties is crucial for elucidating its mechanism of action and for the development of novel therapeutics. While a definitive crystal structure is not available, this guide summarizes the known physicochemical data and presents a general methodology for its structural determination.
Physicochemical Properties
The known chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and in the design of experimental studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈O₄ | [4][5] |
| Molecular Weight | 204.18 g/mol | [4] |
| Appearance | White to off-white or light brown crystalline powder. | [4][6] |
| Melting Point | 220 °C (decomposes) | [3] |
| Solubility | Slightly soluble in water. More soluble in polar organic solvents. | [3][4] |
| pKa (Strongest Acidic) | 2.89 ± 0.30 | [5] |
| XLogP3 | 2.5 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
Biological Activity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is a known agonist of the Aryl hydrocarbon Receptor (AhR).[2] The AhR signaling pathway plays a critical role in cellular metabolism, immune response, and development.[1][7] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes.[2][7]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. This compound | 31519-22-9 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
solubility profile of 1,4-Dihydroxy-2-naphthoic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 1,4-Dihydroxy-2-naphthoic acid (DHNA), a compound of interest in pharmaceutical and chemical research. The document details the physicochemical properties of DHNA and presents its known solubility in various solvents through a structured data table. Furthermore, it outlines standardized experimental protocols for solubility determination, offering a practical framework for researchers. Visual diagrams are included to illustrate experimental workflows, ensuring clarity and ease of understanding for technical audiences.
Introduction
This compound (CAS No: 31519-22-9), also known as 1,4-dihydroxy-2-naphthalenecarboxylic acid, is a naphthoic acid derivative with a molecular formula of C₁₁H₈O₄. Its structure, featuring a naphthalene core with two hydroxyl groups and a carboxylic acid group, imparts specific physicochemical properties that govern its solubility. Understanding the solubility of this compound is critical for a wide range of applications, including its use as a photosensitive material, a dye intermediate, and in the synthesis of bioactive molecules.[1][2] This guide aims to consolidate the available solubility data and provide standardized methodologies for its assessment.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to its solubility characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈O₄ | [1][2] |
| Molecular Weight | 204.18 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 220 °C (decomposes) | [1][2] |
| pKa (Strongest Acidic) | 2.44 (Predicted) | [4] |
Solubility Profile of this compound
The solubility of this compound is dictated by its polar functional groups (hydroxyl and carboxylic acid) and its relatively nonpolar naphthalene core. This dual nature results in varied solubility across different solvent classes. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Type | Solubility | Data Type | Reference(s) |
| Water | Polar Protic | Slightly soluble / Practically insoluble | Qualitative | [1][2][5] |
| Water | Polar Protic | 0.65 g/L | Predicted | [5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 175 mg/mL | Experimental | [6] |
| Methanol | Polar Protic | Soluble | Qualitative | |
| Ethanol | Polar Protic | More soluble (than in water) | Qualitative | [3] |
| Acetone | Polar Aprotic | Soluble | Qualitative |
Due to the presence of both acidic phenolic hydroxyl groups and a carboxylic acid group, the aqueous solubility of this compound is expected to be highly pH-dependent. At pH values above its pKa, the compound will deprotonate to form a more polar carboxylate salt, which is anticipated to have significantly higher aqueous solubility.
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is paramount in chemical and pharmaceutical research. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like this compound.
Equilibrium Solubility Method (Shake-Flask)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent
-
Screw-capped vials
-
Constant temperature shaker/incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a screw-capped vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take 24 to 72 hours. The rate of dissolution decreases as the solution approaches saturation.
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Centrifuge the vial to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
pH-Dependent Aqueous Solubility Determination
This protocol is essential for ionizable compounds like this compound.
Objective: To determine the solubility of this compound in aqueous solutions at different pH values.
Materials:
-
Same as in the Equilibrium Solubility Method.
-
A series of aqueous buffer solutions with known, stable pH values (e.g., from pH 2 to pH 10).
-
pH meter.
Procedure:
-
Follow the Equilibrium Solubility Method (shake-flask) as described above.
-
Instead of a single solvent, use a series of aqueous buffer solutions of different pH values.
-
After the equilibration and centrifugation steps, measure and confirm the final pH of each supernatant.
-
Quantify the concentration of this compound in each buffered supernatant.
-
Plot the measured solubility as a function of the final pH to generate a pH-solubility profile. This profile is crucial for understanding the behavior of the compound in different physiological or formulation environments.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the determination of equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
This technical guide has synthesized the available data on the solubility of this compound, highlighting its limited aqueous solubility and higher solubility in polar organic solvents such as DMSO, methanol, and acetone. The provided experimental protocols offer a standardized approach for researchers to further investigate and expand upon this solubility profile. A comprehensive understanding of the solubility characteristics, including the influence of pH, is essential for the effective formulation and application of this compound in drug development and other scientific endeavors. Further quantitative studies across a broader range of solvents and conditions are encouraged to build a more complete solubility profile.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 31519-22-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Editor’s Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound 1,4-dihydroxy-2-naphthoate (FDB030191) - FooDB [foodb.ca]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Biological Function of 1,4-Dihydroxy-2-naphthoic Acid in Propionibacterium freudenreichii
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-dihydroxy-2-naphthoic acid (DHNA) is a pivotal metabolite produced by the bacterium Propionibacterium freudenreichii. Primarily, it serves as an essential precursor in the biosynthesis of menaquinone (MK), also known as vitamin K2, which is a vital component of the bacterium's electron transport chain.[1][2] Beyond this intrinsic role, DHNA is secreted by the bacterium and exhibits significant extrinsic biological activities, including functioning as a bifidogenic growth stimulator, thereby promoting the proliferation of beneficial gut microbes like Bifidobacterium.[3][4][5] Furthermore, emerging research has highlighted its potent anti-inflammatory properties and its role as an agonist for the Aryl Hydrocarbon Receptor (AhR), suggesting its potential as a therapeutic agent for inflammatory bowel diseases.[3][5][6] This document provides a comprehensive overview of DHNA's function, biosynthesis, and the experimental methodologies used to study it in P. freudenreichii.
Core Biological Function: A Menaquinone Precursor
In Propionibacterium freudenreichii, the principal and most well-defined biological function of this compound is its role as an intermediate in the menaquinone (Vitamin K2) biosynthetic pathway.[1][2][7]
-
Menaquinone's Role: Menaquinones are a class of lipid-soluble molecules essential for bacterial respiration. They function as electron carriers in the electron transport chain, accepting electrons from dehydrogenases and transferring them to terminal reductases.[1] This process is crucial for generating a proton motive force, which drives ATP synthesis.
-
DHNA's Position in the Pathway: The biosynthesis of menaquinone involves two distinct branches: the synthesis of the DHNA aromatic ring structure and the synthesis of an isoprenoid side chain.[1][7] DHNA is the final product of its branch and is subsequently prenylated by combining with the isoprenoid unit to form menaquinone.[1][2] The enzyme responsible for the synthesis of DHNA is naphthoate synthase, which is encoded by the menB gene.[8]
Caption: Menaquinone biosynthesis pathway in P. freudenreichii.
Extrinsic Functions and Broader Biological Significance
While DHNA is an internal metabolite, P. freudenreichii also releases it into the extracellular environment, where it exerts beneficial effects.
-
Bifidogenic Growth Stimulator: DHNA is recognized as a potent bifidogenic factor.[3][4] It specifically stimulates the growth of beneficial gut bacteria, particularly those of the genus Bifidobacterium.[1][7] This prebiotic-like activity helps to improve the balance of intestinal microflora.[3][7]
-
Anti-inflammatory Properties: Studies using mouse models of dextran sodium sulphate (DSS)-induced colitis have demonstrated that oral administration of DHNA can significantly ameliorate intestinal inflammation.[3] Its mechanisms include the suppression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and the reduction of lymphocyte infiltration by downregulating the expression of Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[3]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: DHNA has been identified as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[5] This interaction may partly explain its anti-inflammatory effects in the gut.[5][6]
Quantitative Data: DHNA and Menaquinone Production
The production of DHNA and menaquinone by P. freudenreichii is highly dependent on cultivation conditions. Aerobic conditions or carbon source limitation can halt the final step of menaquinone synthesis, leading to the accumulation and secretion of the DHNA precursor.[1][2]
| Culture Condition | Strain | DHNA Concentration (mM) | Menaquinone (MK) Concentration (mM) | Molar Ratio (DHNA:MK) | Reference |
| Anaerobic Batch Culture | P. freudenreichii ET-3 | 0.18 | 0.12 | ~3:2 | [9] |
| Anaerobic Fed-Batch (Lactose limited) | P. freudenreichii ET-3 | Markedly higher than batch | Production stopped | N/A | [1][2] |
| Anaerobic-Aerobic Switched Culture | P. freudenreichii ET-3 | Increased production | Production stopped | N/A | [1] |
Experimental Protocols
Cultivation for Enhanced DHNA Production
This protocol is based on methodologies designed to uncouple DHNA synthesis from its conversion to menaquinone.[1][2]
-
Medium Preparation: Prepare a suitable growth medium for P. freudenreichii, typically containing a carbon source (e.g., lactose), yeast extract, and necessary salts.
-
Anaerobic Growth Phase (Fed-Batch):
-
Inoculate the medium with P. freudenreichii ET-3 and cultivate under strict anaerobic conditions at 31-35°C and a controlled pH of 6.0-7.0.
-
Implement a fed-batch strategy by continuously feeding a concentrated lactose solution at a controlled rate. The goal is to maintain the lactose concentration near zero, which limits the synthesis of isoprenoid units required for MK production.[1][2]
-
-
Aerobic Switch Phase (Optional but effective):
-
After the anaerobic growth phase, switch the culture to aerobic conditions by sparging with air.
-
Under aerobic conditions, P. freudenreichii metabolism shifts to a pathway that does not produce the G3P precursor for isoprenoid synthesis.[1]
-
This shift effectively stops menaquinone production, causing the cell to accumulate and excrete DHNA.[1]
-
-
Harvesting: Collect the culture broth for DHNA extraction and analysis.
Quantification of DHNA and Menaquinone
-
Sample Preparation:
-
Centrifuge the culture broth to separate the supernatant and cell pellet.
-
DHNA is typically measured from the supernatant.
-
Menaquinone, being lipid-soluble, is extracted from the cell pellet using an organic solvent mixture (e.g., chloroform-methanol).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the extracts using a reverse-phase HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water).
-
Detect DHNA and menaquinone using a UV detector or a fluorescence detector for higher sensitivity.
-
Quantify the concentrations by comparing peak areas to those of known standards.
-
Caption: Workflow for enhancing DHNA production.
Conclusion and Future Directions
This compound is a multifunctional molecule in the biology of Propionibacterium freudenreichii. Its primary, intrinsic role as a menaquinone precursor is fundamental to the bacterium's respiratory metabolism. However, its extrinsic activities as a bifidogenic agent and an anti-inflammatory molecule present exciting opportunities for drug development and functional food applications. The ability to manipulate culture conditions to favor the accumulation of DHNA over menaquinone provides a viable strategy for producing this high-value compound.[1][2] Future research should focus on elucidating the precise regulatory mechanisms governing DHNA export, further detailing its interaction with the host immune system via the AhR pathway, and optimizing its production for therapeutic and prophylactic applications against inflammatory gut disorders.
References
- 1. Enhancement of this compound Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Propionibacterium freudenreichii component 1.4‐dihydroxy‐2‐naphthoic acid (DHNA) attenuates dextran sodium sulphate induced colitis by modulation of bacterial flora and lymphocyte homing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dairy Propionibacteria: Probiotic Properties and Their Molecular Bases [mdpi.com]
- 5. Editor’s Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Propionibacterium freudenreichii reduces inflammation in interleukin-10-deficient mice with colitis by suppressing macrophage-derived proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Complete Genome of Propionibacterium freudenreichii CIRM-BIA1T, a Hardy Actinobacterium with Food and Probiotic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aerobic culture of Propionibacterium freudenreichii ET-3 can increase production ratio of this compound to menaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 1,4-Dihydroxy-2-naphthoic Acid as an Aryl Hydrocarbon Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of xenobiotic and endogenous compounds.[1][2] Activation of AhR is a key event in xenobiotic metabolism, immune modulation, and cellular differentiation.[2][3] 1,4-dihydroxy-2-naphthoic acid (DHNA), a metabolite produced by commensal bacteria such as Propionibacterium freudenreichii, has been identified as a potent agonist of the AhR.[4][5] This document provides a comprehensive technical overview of the mechanism by which DHNA activates the AhR signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological processes.
The Canonical AhR Signaling Pathway
The AhR is a cytosolic transcription factor that, in its inactive state, is part of a protein complex including Heat Shock Protein 90 (Hsp90) and other co-chaperones.[2][6] The canonical mechanism of AhR activation involves the following key steps:
-
Ligand Binding: An agonist, such as DHNA, diffuses across the cell membrane and binds to the PAS-B domain of the AhR protein in the cytoplasm.[7]
-
Conformational Change & Nuclear Translocation: Ligand binding induces a conformational change in the AhR, exposing a nuclear localization sequence. This triggers the translocation of the ligand-AhR complex into the nucleus.[2][7]
-
Dimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[8][9]
-
DNA Binding: The AhR-ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[7][8]
-
Gene Transcription: The binding of the AhR-ARNT complex to DREs recruits co-activators and initiates the transcription of a battery of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[8][10]
Mechanism of Action of this compound (DHNA)
DHNA functions as a direct agonist, initiating the canonical AhR signaling cascade. Its activity is confirmed by studies showing that it induces the expression of AhR-responsive genes like CYP1A1 and CYP1B1 in various cell lines, including human Caco2 colon cancer cells and young adult mouse colonic (YAMC) cells.[4][11][12] Crucially, this induction is absent in AhR-deficient cells, confirming that the receptor is essential for DHNA's activity.[4][12]
Computational modeling studies indicate that DHNA and the prototypical AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) share similar interactions within the AhR ligand-binding pocket.[11][12] Structure-activity relationship analyses have highlighted the importance of the 1,4-dihydroxy substituents and the 2-carboxyl group for potent AhR activation.[11][12] The loss or modification of these groups significantly reduces the induction of target genes.[13]
Signaling Pathway Diagram
Caption: DHNA-mediated activation of the canonical AhR signaling pathway.
Quantitative Data Summary
The agonistic activity of DHNA has been quantified in several studies, primarily by measuring the induction of downstream target genes. The table below summarizes key findings.
| Compound | Cell Line | Target Gene | Concentration Range | Result | Citation(s) |
| 1,4-DHNA | YAMC, Caco2 | CYP1A1, CYP1B1 | 25-1000 µM | Induces >70% of the maximal response observed with TCDD. | [14] |
| 1,4-DHNA | YAMC, Caco2 | CYP1A1, CYP1B1 | Not specified | Fold induction response was similar to that of TCDD. | [11][12] |
| 1,4-DHNA | RAW264.7 | IL-1β, IL-6, etc. | 100 µM | Inhibits LPS-stimulated pro-inflammatory cytokine mRNA levels. | [14] |
| 1,4-DHNA | Guinea Pig Cytosol | AhR Transformation | 10-100 µM | Significantly stimulated AhR transformation and DNA binding. | [13] |
Key Experimental Protocols
The characterization of DHNA as an AhR agonist relies on a suite of established molecular biology techniques. Detailed below are generalized protocols for the key assays used in these investigations.
AhR-Dependent Luciferase Reporter Gene Assay
This assay provides a quantitative measure of AhR activation by linking DREs to a luciferase reporter gene.
-
Cell Culture & Transfection:
-
Culture a suitable cell line (e.g., HepG2, Caco2) in appropriate media.[15]
-
Transfect cells with a reporter plasmid containing multiple DRE sequences upstream of a minimal promoter driving the firefly luciferase gene.[16] Stable cell lines expressing the reporter construct are often used for consistency.[17]
-
-
Cell Plating:
-
Compound Treatment:
-
Lysis and Luminescence Reading:
-
Discard the treatment media.
-
Add a luciferase detection reagent to each well, which lyses the cells and provides the substrate (D-luciferin).[18][19]
-
Incubate at room temperature for ~15-30 minutes to allow the luminescent signal to stabilize.[15]
-
Measure luminescence using a plate-reading luminometer, reported in Relative Light Units (RLU).[18][19]
-
-
Data Analysis:
-
Calculate the fold induction by normalizing the RLU of treated wells to the RLU of vehicle-treated wells.
-
Plot the fold induction against the compound concentration to generate a dose-response curve and determine EC50 values.
-
Target Gene Expression Analysis by qPCR
This method directly measures the transcriptional upregulation of endogenous AhR target genes.
-
Cell Culture and Treatment:
-
RNA Isolation:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or a TRIzol-based method, following the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity (A260/A280 ratio).
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (CYP1A1, CYP1B1) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative change in gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to confirm the physical interaction of the AhR-ARNT complex with the DREs of target genes.
-
Cross-linking:
-
Treat cells with DHNA to induce AhR activation.
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.[20]
-
-
Chromatin Preparation:
-
Immunoprecipitation (IP):
-
DNA Purification:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating in the presence of a high-salt solution.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.[20]
-
-
Analysis:
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing AhR agonists.
Conclusion
This compound is a well-characterized, bacterially-derived agonist of the Aryl hydrocarbon Receptor. It activates the canonical AhR signaling pathway through direct binding, leading to the nuclear translocation of AhR, dimerization with ARNT, and subsequent transcriptional activation of target genes such as CYP1A1 and CYP1B1. The potency of DHNA is comparable to that of the well-known agonist TCDD in inducing these genes. Its anti-inflammatory properties and origin from commensal gut microbiota highlight its potential significance in host-microbe interactions and as a candidate for therapeutic development targeting the AhR pathway.[5][12] The experimental frameworks detailed herein provide a robust basis for further investigation into DHNA and other novel AhR modulators.
References
- 1. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of a probiotic bacteria-derived activator of the aryl hydrocarbon receptor that inhibits colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. Editor's Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Editor’s Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 21. m.youtube.com [m.youtube.com]
- 22. High-resolution genome-wide mapping of AHR and ARNT binding sites by ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Quantitative Analysis of 1,4-Dihydroxy-2-naphthoic Acid in Biological Samples using HPLC
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust method for the quantitative analysis of 1,4-Dihydroxy-2-naphthoic acid (DHNA) in biological matrices, such as human plasma and urine. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by liquid-liquid extraction. Chromatographic separation is achieved using a reverse-phase C18 column with a mobile phase containing an antioxidant to ensure the stability of the analyte. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications where reliable quantification of DHNA is required.
Introduction
This compound (DHNA) is a bacterial-derived metabolite that has garnered significant interest due to its biological activities, including acting as a bifidogenic growth stimulator and exhibiting anti-inflammatory properties.[1] Accurate and precise quantification of DHNA in biological fluids is crucial for understanding its pharmacokinetics, metabolism, and physiological effects. However, DHNA is susceptible to oxidation, which presents a challenge for its accurate measurement.[2] This application note provides a detailed protocol for the analysis of DHNA in plasma and urine, incorporating measures to mitigate its instability.
Experimental Protocols
Sample Preparation from Human Plasma
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of the analyte.
-
Addition of Antioxidant and Internal Standard: To a 200 µL aliquot of plasma, add 10 µL of a 1 mg/mL ascorbic acid solution (to prevent oxidation) and 10 µL of an appropriate internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the supernatant. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Inject 10 µL of the reconstituted sample into the HPLC system.
Sample Preparation from Human Urine
-
Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2100 x g for 10 minutes to remove particulate matter.
-
Enzymatic Hydrolysis (for total DHNA measurement): To 1 mL of urine, add 100 µL of β-glucuronidase/arylsulfatase solution to deconjugate DHNA metabolites. Incubate at 37°C for 16 hours. For the measurement of free DHNA, omit this step.
-
Addition of Antioxidant and Internal Standard: Add 25 µL of a 1 mg/mL ascorbic acid solution and 25 µL of the internal standard solution.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject 10 µL of the reconstituted sample into the HPLC system.
HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 30:70, v/v) containing 0.1% formic acid and 0.05% DL-dithiothreitol (DTT) to improve precision by preventing oxidation.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[1]
-
Column Temperature: 45°C.[1]
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Representative Quantitative Data for DHNA Analysis
| Parameter | Result |
| Linearity Range | 0.25 - 10 µg/mL (R² = 0.9998)[2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (projected) |
| Upper Limit of Quantification (ULOQ) | 10 µg/mL |
| Accuracy | 95 - 105% (projected) |
| Precision (%RSD) | < 15% (projected) |
| Recovery | > 85% (projected) |
Note: The presented quantitative data is based on published results for DHNA and related compounds. Actual performance may vary and requires method validation.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[3][4] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank biological matrix from at least six different sources to check for interferences.
-
Linearity: A calibration curve with a minimum of six non-zero standards should be prepared in the same biological matrix.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction process should be evaluated by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: Assessed to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte.
-
Stability: The stability of DHNA in the biological matrix should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for HPLC analysis of DHNA.
Caption: Logical relationship of analytical method validation steps.
References
Application Notes and Protocols for 1,4-Dihydroxy-2-naphthoic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 1,4-Dihydroxy-2-naphthoic acid (DHNA), a metabolite with known anti-inflammatory and apoptotic properties, in various cell culture-based assays. The following sections detail its effects on cell viability, apoptosis induction, and cytokine release, along with step-by-step experimental procedures.
I. Overview and Mechanism of Action
This compound is a bacterial-derived metabolite that has been shown to be a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] Its activation of the AhR signaling pathway is linked to its anti-inflammatory and pro-apoptotic effects in various cell types.[1][3] In human keratinocytes, DHNA has been demonstrated to induce apoptosis through both caspase-dependent and caspase-independent pathways, suggesting its potential therapeutic application in hyperproliferative skin disorders like psoriasis.[3]
II. Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on different cell lines.
Table 1: IC50 Values of this compound on Various Cell Lines after 72 hours. [3]
| Cell Line | Cell Type | IC50 (µM) |
| HaCaT | Human Keratinocyte | 38.94 |
| NCTC 2544 | Human Keratinocyte | 46.80 |
| Hs-68 | Human Foreskin Fibroblast | 226.3 |
| PIG1 | Human Epidermal Melanocyte | 23.98 |
Table 2: Effect of this compound on IL-1α Release from NCTC 2544 Cells after 72 hours. [3]
| DHNA Concentration (µM) | IL-1α Release (pg/mL) (Mean ± SEM) | Significance vs. Vehicle Control |
| 20 | Not specified | Not Significant |
| 40 | Not specified | Not Significant |
| 60 | ~150 ± 25 | P < 0.05 |
| 80 | ~250 ± 30 | *P < 0.01 |
| 100 | ~350 ± 40 | **P < 0.001 |
| Vehicle (0.2% DMSO) | 0 | - |
| Medium Only | 0 | - |
III. Experimental Protocols
Herein are detailed protocols for key experiments involving this compound.
A. Cell Culture and Compound Preparation
-
Cell Lines and Culture Conditions:
-
HaCaT (Human Keratinocytes): Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
NCTC 2544 (Human Keratinocytes): Culture in RPMI 1640 medium with the same supplements as HaCaT cells.[3]
-
Hs-68 (Human Foreskin Fibroblasts): Grow in DMEM with the same supplements as HaCaT cells.[3]
-
PIG1 (Human Epidermal Melanocytes): Use Medium 254 supplemented with Human Melanocyte Growth Supplement-2.[3]
-
Incubate all cells at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound (98% purity) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[3]
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]
-
B. Cell Viability Assay (Sulforhodamine B Assay)
This protocol determines the effect of DHNA on cell proliferation.
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of DHNA (e.g., 10, 30, 60, 120, 240 µM) and a vehicle control (DMSO) for the desired time period (e.g., 72 hours).[3]
-
After incubation, fix the cells by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Stain the cells with 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
C. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed HaCaT cells in 6-well plates and treat with various concentrations of DHNA (e.g., 30, 60, 120 µM) for 24 and 48 hours.[3]
-
Harvest the cells, including both adherent and floating populations, by trypsinization.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
D. Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting the cleavage of key apoptotic proteins.
-
Treat HaCaT cells with various concentrations of DHNA (e.g., 30, 60, 120 µM) for 12 or 24 hours.[3]
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% or 15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, cleaved PARP, and Bid overnight at 4°C. Use an antibody against β-actin as a loading control.[3]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
E. IL-1α Release Assay
This ELISA-based protocol quantifies the release of the pro-inflammatory cytokine IL-1α.
-
Seed NCTC 2544 cells in 24-well plates and allow them to reach 80-90% confluency.
-
Treat the cells with various concentrations of DHNA (e.g., 20, 40, 60, 80, 100 µM) for 72 hours.[3]
-
After incubation, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the amount of IL-1α in the supernatant using a commercially available human IL-1α ELISA kit, following the manufacturer's instructions.[3]
-
Express the results in pg/mL.
IV. Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for cell-based assays.
References
- 1. Editor’s Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editor's Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 1,4-Dihydroxy-2-naphthoic Acid AhR Agonism
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the aryl hydrocarbon receptor (AhR) agonism of 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA). 1,4-DHNA is a bacterially derived metabolite that has been identified as an AhR agonist and exhibits anti-inflammatory activity.[1][2][3][4][5][6] These protocols are designed for researchers in drug discovery, toxicology, and related fields to assess the interaction of this compound with the AhR signaling pathway.
Introduction to the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[7][8] Initially recognized for mediating the toxic effects of environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now understood to play a crucial role in various physiological processes.[7][9] In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90, XAP2 (also known as AIP or ARA9), and p23.[7][10]
Upon binding to a ligand, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[7][10] In the nucleus, it dissociates from the chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[7][10] This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin-responsive elements (DREs) in the promoter regions of target genes.[10][11] This binding initiates the transcription of a battery of genes, including drug-metabolizing enzymes like cytochrome P450 family members CYP1A1, CYP1A2, and CYP1B1.[10]
Quantitative Data Summary
The following table summarizes the quantitative data on the AhR agonistic activity of 1,4-DHNA and related compounds from studies in young adult mouse colonic (YAMC) and human Caco-2 colon cancer cells. The data represents the fold induction of CYP1A1 and CYP1B1 mRNA levels.
| Compound | Cell Line | Target Gene | Concentration | Fold Induction (relative to control) | Reference |
| 1,4-DHNA | YAMC | CYP1A1 | 10 µM | ~18 | [2] |
| CYP1B1 | 10 µM | ~15 | [2] | ||
| Caco-2 | CYP1A1 | 25-1000 µM | >70% of TCDD response | [1] | |
| CYP1B1 | 25-1000 µM | >70% of TCDD response | [1] | ||
| TCDD (control) | YAMC | CYP1A1 | 10 nM | ~25 | [2] |
| CYP1B1 | 10 nM | ~15 | [2] | ||
| 1-HNA | YAMC | CYP1A1 | 500 µM | ~5 | [2] |
| CYP1B1 | 500 µM | ~12 | [2] | ||
| 4-HNA | YAMC | CYP1A1 | 500 µM | ~15 | [2] |
| CYP1B1 | 500 µM | ~15 | [2] |
Experimental Protocols
Two primary in vitro methods for assessing the AhR agonism of 1,4-DHNA are detailed below: a reporter gene assay for high-throughput screening and a quantitative PCR assay to measure the expression of endogenous AhR target genes.
AhR-Responsive Reporter Gene Assay
This assay provides a sensitive and high-throughput method to screen for AhR activators.[12][13] It utilizes a mammalian cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.[12][14]
Materials:
-
Human (e.g., HepG2, Caco-2) or mouse (e.g., H1L6.1c2) hepatoma cells stably transfected with an AhR-responsive luciferase reporter construct.[15]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound (1,4-DHNA).
-
Positive control: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).
-
Vehicle control: Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate at 37°C in a 5% CO2 incubator for 24 hours.[15]
-
Compound Preparation: Prepare a stock solution of 1,4-DHNA in DMSO. Perform serial dilutions to create a range of final assay concentrations (e.g., 0.1 nM to 100 µM).[15] Prepare similar dilutions for the positive control (TCDD). The final DMSO concentration in the cell culture medium should not exceed 1%.[15]
-
Cell Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of 1,4-DHNA, TCDD, or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for the expression of the luciferase enzyme.[15]
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control. Plot the dose-response curve and determine the EC50 value for 1,4-DHNA.
Quantitative Real-Time PCR (qPCR) for AhR Target Gene Expression
This method confirms AhR activation by measuring the mRNA expression levels of endogenous AhR target genes, such as CYP1A1 and CYP1B1.[13]
Materials:
-
Young adult mouse colonic (YAMC) or human Caco-2 cells.[2]
-
Cell culture medium and reagents.
-
This compound (1,4-DHNA).
-
TCDD (positive control).
-
DMSO (vehicle control).
-
6-well cell culture plates.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Real-time PCR system.
Procedure:
-
Cell Culture and Treatment: Seed YAMC or Caco-2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of 1,4-DHNA, TCDD, or DMSO for a specified time (e.g., 18-24 hours).[2]
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The thermal cycling conditions will depend on the polymerase and primers used.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes (CYP1A1, CYP1B1) to the housekeeping gene. Calculate the fold change in mRNA expression for each treatment relative to the vehicle control.
Conclusion
The provided protocols offer robust and reliable methods for characterizing the AhR agonistic activity of this compound. The reporter gene assay is suitable for initial high-throughput screening, while the qPCR assay provides confirmation of the engagement of the endogenous AhR signaling pathway. These assays are essential tools for researchers investigating the biological activities of 1,4-DHNA and its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Editor’s Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Editor's Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 8. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of aryl hydrocarbon receptor activation using fluorescence-based cell imaging--a high-throughput mechanism-based assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell-based assays for identification of aryl hydrocarbon receptor (AhR) activators [escholarship.org]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Psoriasis Treatment Research Using 1,4-Dihydroxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for investigating the therapeutic potential of 1,4-Dihydroxy-2-naphthoic acid (DHNA) in the context of psoriasis. The following sections detail in vitro and proposed in vivo methodologies, summarize key quantitative data, and illustrate the underlying molecular pathways and experimental workflows.
Introduction
Psoriasis is a chronic inflammatory skin condition characterized by the hyperproliferation of keratinocytes.[1] A key pathological feature of psoriasis is a decrease in apoptosis (programmed cell death) of these skin cells.[1][2] this compound, a precursor to anthraquinones found in the plant Rubia cordifolia L., has been identified as a promising agent for psoriasis treatment.[1][2] It has been shown to induce apoptosis in human keratinocytes, suggesting its potential to counteract the hyperproliferative state seen in psoriasis.[1][2] Notably, DHNA exhibits apoptotic effects similar to the conventional psoriasis treatment dithranol but with potentially less skin irritation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on human keratinocyte cell lines.
Table 1: In Vitro Efficacy of this compound (DHNA) in Human Keratinocyte Cell Lines
| Cell Line | Assay | Parameter | DHNA | Dithranol (Reference) |
| HaCaT (immortalized human keratinocytes) | Sulforhodamine B (SRB) | IC50 (µM) | 48.26 | 3.81 |
| NCTC 2544 (normal human keratinocytes) | Sulforhodamine B (SRB) | IC50 (µM) | 46.80 | Not Reported |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effect of DHNA on Cell Cycle Distribution in HaCaT Cells (24-hour treatment)
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.24% DMSO) | 55.8 ± 1.5 | 34.5 ± 0.9 | 9.7 ± 0.6 |
| DHNA (60 µM) | 65.2 ± 1.1 | 26.3 ± 0.8 | 8.5 ± 0.4 |
| DHNA (120 µM) | 72.4 ± 1.3 | 19.8 ± 1.1 | 7.8 ± 0.3* |
* Indicates a statistically significant difference compared to the vehicle control.
Experimental Protocols
In Vitro Protocols
1. Cell Culture
-
Cell Lines:
-
HaCaT (immortalized human keratinocyte cell line)
-
NCTC 2544 (normal human keratinocyte cell line)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability and Proliferation Assay (Sulforhodamine B Assay)
This assay quantifies cell density by measuring the total protein content.
-
Procedure:
-
Seed HaCaT or NCTC 2544 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of DHNA (dissolved in DMSO, final concentration ≤ 0.5%) or vehicle control for 24, 48, or 72 hours.
-
After treatment, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Stain the cells with 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Dissolve the bound SRB dye in 200 µL of 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
3. Assessment of Apoptosis
-
a. Morphological Evaluation using Hoechst 33342 Staining:
-
Seed HaCaT cells on coverslips in 6-well plates.
-
Treat with DHNA for the desired time.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash with Phosphate Buffered Saline (PBS).
-
Stain with 2 µg/mL Hoechst 33342 for 15 minutes at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
-
-
b. Caspase-3/7 Activity Assay (Fluorometric):
-
Seed HaCaT cells in a 96-well plate.
-
Induce apoptosis by treating with DHNA.
-
Lyse the cells using a supplied lysis buffer.
-
Add a reaction buffer containing a caspase-3/7 substrate (e.g., Ac-DEVD-AMC).
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The fluorescence intensity is proportional to the caspase-3/7 activity.
-
4. Cell Cycle Analysis by Flow Cytometry
-
Procedure:
-
Treat HaCaT cells with DHNA for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 75% ethanol for at least 1 hour at 4°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
5. Western Blot Analysis for Apoptosis-Related Proteins
-
Procedure:
-
Treat HaCaT cells with DHNA for 12 or 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 10-20 µg of protein from each sample on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AIF (Apoptosis-Inducing Factor), endoG (Endonuclease G), and β-actin (loading control) overnight at 4°C. Note: Optimal antibody concentrations should be determined empirically.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Proposed In Vivo Protocol
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used and well-characterized model that mimics many features of human psoriasis. The following is a proposed protocol for evaluating the efficacy of DHNA.
-
Animals: 8-12 week old BALB/c or C57BL/6 mice.
-
Induction of Psoriasis-like Lesions:
-
Shave the dorsal skin of the mice.
-
Apply 62.5 mg of 5% imiquimod cream daily to the shaved back and right ear for 6-8 consecutive days.
-
-
DHNA Treatment (Topical - Proposed):
-
Prepare a topical formulation of DHNA (e.g., in a cream or ointment base at various concentrations).
-
Starting from day 1 of imiquimod application, apply the DHNA formulation or vehicle control to the affected skin area daily.
-
-
Evaluation Parameters:
-
Psoriasis Area and Severity Index (PASI) Scoring: Daily, score the erythema (redness), scaling, and thickness of the skin on a scale of 0-4 for each parameter.
-
Skin and Ear Thickness: Measure daily using a caliper.
-
Histological Analysis: At the end of the experiment, collect skin biopsies for H&E staining to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by ELISA or qPCR.
-
Spleen Index: Measure spleen weight as an indicator of systemic inflammation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of DHNA-induced apoptosis in psoriatic keratinocytes.
Caption: Experimental workflow for in vitro evaluation of DHNA.
Caption: Proposed experimental workflow for in vivo evaluation of DHNA.
References
Application of 1,4-Dihydroxy-2-naphthoic Acid in Inflammatory Bowel Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroxy-2-naphthoic acid (DHNA) is a microbial metabolite originating from Propionibacterium freudenreichii, a bacterium known for its probiotic properties. Emerging research has highlighted the therapeutic potential of DHNA in the context of inflammatory bowel disease (IBD), which encompasses Crohn's disease and ulcerative colitis. As a prebiotic compound, DHNA is believed to exert its anti-inflammatory effects through multiple mechanisms, including the modulation of gut microbiota, suppression of pro-inflammatory signaling pathways, and interaction with host immune receptors. These characteristics make DHNA a compelling candidate for further investigation and development as a novel therapeutic agent for IBD.
Mechanism of Action
DHNA's anti-inflammatory properties in the gut are attributed to a multi-faceted mechanism of action. It is recognized as a bifidogenic growth stimulator, promoting the proliferation of beneficial Bifidobacterium species in the gut. Beyond its prebiotic function, DHNA has been shown to directly interact with the host's immune system. One of the key pathways implicated in DHNA's action is the aryl hydrocarbon receptor (AhR) signaling pathway.[1] DHNA acts as an agonist for AhR, a ligand-activated transcription factor that plays a crucial role in maintaining intestinal homeostasis and regulating immune responses at the mucosal surface.[1] Activation of AhR by DHNA can lead to the downregulation of inflammatory responses.
Furthermore, studies have demonstrated that DHNA can directly suppress the production of pro-inflammatory cytokines by macrophages, key immune cells involved in the pathogenesis of IBD.[2] This suppression of inflammatory mediators contributes to the amelioration of intestinal inflammation.
Key Applications in IBD Research
-
Preclinical evaluation of a novel therapeutic agent: DHNA can be investigated as a standalone or adjunct therapy in various animal models of IBD.
-
Mechanistic studies of host-microbe interactions: As a microbial metabolite, DHNA serves as a tool to explore the intricate communication between the gut microbiota and the host immune system.
-
Investigation of the Aryl Hydrocarbon Receptor (AhR) pathway: DHNA can be utilized as a natural ligand to study the role of AhR activation in intestinal inflammation and immunity.
Data Presentation
In Vivo Efficacy of DHNA in a DSS-Induced Colitis Mouse Model
| Parameter | Control (DSS only) | DHNA (0.6 mg/kg) + DSS | DHNA (2.0 mg/kg) + DSS | Reference |
| Survival Rate | Decreased | Improved | Significantly Improved | [3][4] |
| Histological Damage Score | High | Reduced | Significantly Reduced | [3][4] |
In Vivo Efficacy of DHNA in an IL-10 Deficient Mouse Model of Colitis
| Parameter | Piroxicam-treated IL-10-/- | DHNA + Piroxicam-treated IL-10-/- | Reference |
| Histological Changes | Severe | Attenuated | [2] |
| F4/80+ Macrophage Infiltration | Increased | Decreased | [2] |
| VCAM-1 Expression | Increased | Decreased | [2] |
| Pro-inflammatory Cytokine mRNA levels | Increased | Suppressed | [2] |
In Vitro Effects of DHNA on Macrophage Pro-inflammatory Cytokine Production
| Cell Type | Treatment | Outcome | Reference |
| RAW264.7 Macrophages | Endotoxin + DHNA pretreatment | Decreased mRNA levels of pro-inflammatory cytokines | [2] |
| IL-10-/- Mouse BMMs | Endotoxin + DHNA pretreatment | Decreased mRNA levels of pro-inflammatory cytokines | [2] |
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice
This protocol describes the induction of acute colitis in mice using DSS and the subsequent treatment with DHNA.
Materials:
-
Dextran Sodium Sulfate (DSS, molecular weight 36,000-50,000)
-
This compound (DHNA)
-
Vehicle (e.g., distilled water with ascorbic acid)
-
C57BL/6 mice (or other suitable strain)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Colitis: Dissolve DSS in drinking water to a final concentration of 2.0%. Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days.[3][4]
-
DHNA Administration (Preventive Model):
-
Prepare DHNA solutions at the desired concentrations (e.g., 0.6 mg/kg and 2.0 mg/kg) in the vehicle.
-
Administer DHNA or vehicle orally to the mice for 14 days prior to and concurrently with the 7 days of DSS administration.[4]
-
-
DHNA Administration (Therapeutic Model):
-
Induce colitis with 2.0% DSS for 7 days.
-
Following the DSS induction period, administer DHNA or vehicle orally for the next 7 days.[4]
-
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and collect colon tissue for histological analysis and measurement of inflammatory markers.
In Vitro Macrophage Stimulation Assay
This protocol outlines the procedure for assessing the anti-inflammatory effect of DHNA on macrophages in vitro.
Materials:
-
RAW264.7 macrophage cell line or bone marrow-derived macrophages (BMMs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) or other endotoxin
-
This compound (DHNA)
-
RNA extraction kit
-
qRT-PCR reagents and equipment
Procedure:
-
Cell Culture: Culture RAW264.7 cells or BMMs in standard cell culture conditions.
-
DHNA Pretreatment: Treat the cells with various concentrations of DHNA for a specified period (e.g., 24 hours).
-
Inflammatory Stimulation: After pretreatment, stimulate the cells with an endotoxin like LPS (e.g., 1 µg/mL) for a defined duration (e.g., 4-6 hours) to induce an inflammatory response.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
qRT-PCR Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression relative to the control group.
Visualizations
Caption: Proposed mechanism of action of DHNA in the gut.
Caption: Experimental workflow for DSS-induced colitis models.
Caption: Workflow for in vitro macrophage stimulation assay.
References
- 1. Editor’s Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Propionibacterium freudenreichii reduces inflammation in interleukin-10-deficient mice with colitis by suppressing macrophage-derived proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propionibacterium freudenreichii component 1.4-dihydroxy-2-naphthoic acid (DHNA) attenuates dextran sodium sulphate induced colitis by modulation of bacterial flora and lymphocyte homing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propionibacterium freudenreichii component 1.4-dihydroxy-2-naphthoic acid (DHNA) attenuates dextran sodium sulphate induced colitis by modulation of bacterial flora and lymphocyte homing | Gut [gut.bmj.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dihydroxy-2-naphthoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dihydroxy-2-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is through the carboxylation of 1,4-dihydroxynaphthalene. This reaction is a variation of the Kolbe-Schmitt reaction, which involves the reaction of an alkali metal salt of a phenol (in this case, a naphthol) with carbon dioxide under elevated temperature and pressure.[1][2]
Q2: What kind of yields and purity levels can I expect with this synthesis?
A2: With optimized protocols, yields for the synthesis of this compound can be quite high, often ranging from 85% to over 92%.[1] Purity levels of the crude product are typically in the range of 96-98%, which can be improved to over 99% with appropriate purification techniques.[1][3]
Q3: What are the critical parameters that influence the success of the synthesis?
A3: The key parameters that significantly impact the yield and purity of the final product include reaction temperature, the pressure of the carbon dioxide, the choice of solvent, and the specific alkali metal salt of 1,4-dihydroxynaphthalene used. The regiochemistry of the carboxylation can be sensitive to temperature, potentially leading to the formation of undesired isomers.[2]
Q4: How is the crude this compound typically purified?
A4: Purification of the crude product is essential to remove unreacted starting materials and any side products. A common method involves treating an aqueous solution of the alkali metal salt of the crude acid with a water-immiscible organic solvent like a ketone or an ester.[3] Following this wash, the aqueous layer is acidified to precipitate the high-purity this compound, which is then collected by filtration and dried.[1][3]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete formation of the alkali metal salt: The reaction's first step is the deprotonation of 1,4-dihydroxynaphthalene to form its alkali metal salt. Incomplete formation of this salt will result in a lower yield.
-
Troubleshooting: Ensure that the base (e.g., sodium methylate, potassium hydroxide) is of high quality and used in the correct stoichiometric amount. The reaction to form the salt should be allowed to proceed to completion before introducing carbon dioxide.
-
-
Suboptimal reaction temperature: The temperature for the carboxylation reaction is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, side reactions and decomposition may occur.[4]
-
Troubleshooting: Carefully control the reaction temperature within the optimal range as specified in the protocol. The ideal temperature can be influenced by the solvent and the specific alkali metal salt used.
-
-
Insufficient carbon dioxide pressure: The carboxylation is a pressure-dependent reaction. Low CO2 pressure will result in a lower reaction rate and decreased yield.
-
Troubleshooting: Ensure the reaction vessel is properly sealed and can maintain the required pressure throughout the reaction. Use a reliable pressure gauge to monitor the CO2 pressure.
-
-
Poor mixing: Inadequate agitation of the reaction mixture can lead to poor mass transfer of carbon dioxide, resulting in an incomplete reaction.
-
Troubleshooting: Use efficient mechanical stirring to ensure good mixing of the reactants.
-
-
Oxidation of 1,4-dihydroxynaphthalene: 1,4-dihydroxynaphthalene and the product are susceptible to oxidation, which can reduce the yield.[5]
-
Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Problem 2: Formation of Impurities and Side Products
Possible Causes and Solutions:
-
Formation of isomeric products: The carboxylation of naphthols can sometimes lead to the formation of different positional isomers, with the product distribution being sensitive to reaction conditions, particularly temperature.[2]
-
Troubleshooting: Maintain strict control over the reaction temperature to favor the formation of the desired 2-naphthoic acid isomer. The choice of the alkali metal cation (e.g., sodium vs. potassium) can also influence the regioselectivity.
-
-
Presence of unreacted starting material: Incomplete reaction can leave unreacted 1,4-dihydroxynaphthalene in the product mixture.
-
Troubleshooting: Optimize reaction time, temperature, and pressure to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or HPLC.
-
-
Side reactions due to high temperatures: Elevated temperatures can promote side reactions, leading to the formation of byproducts.
-
Troubleshooting: Adhere to the recommended temperature range for the reaction.
-
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
-
Incomplete precipitation of the product: The product is typically isolated by acidification of its salt solution. If the pH is not sufficiently low, the product will not fully precipitate.
-
Troubleshooting: After the reaction, ensure the pH of the aqueous solution is adjusted to a strongly acidic level (e.g., pH 1.0) to ensure complete precipitation of the this compound.[1]
-
-
Product contamination with salts: The precipitated product can be contaminated with inorganic salts from the workup procedure.
-
Troubleshooting: Wash the filtered product thoroughly with deionized water to remove any residual salts before drying.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis
| Starting Material | Base | Solvent | Temperature (°C) | CO2 Pressure | Yield (%) | Purity (%) | Reference |
| 1,4-Dihydroxynaphthalene | Sodium Methylate | Dipropylene Glycol Monomethyl Ether | 180 | Not specified | 88.7 | 96.4 | [1] |
| 1,4-Dihydroxynaphthalene | Sodium Methylate | Dipropylene Glycol Monomethyl Ether | Not specified | Not specified | 92.3 | 98.8 | [1] |
| 1,4-Dihydroxynaphthalene | Sodium Methylate | Diethylene Glycol Monomethyl Ether | Not specified | Not specified | 89.2 | 98.1 | [1] |
| 1,4-Dihydroxynaphthalene | Alkaline Alkali Metal Compound | Water | 145 | 10 kg/cm ² | Not specified | 99.2 (after purification) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure and provides a general method for the synthesis.[1]
Materials:
-
1,4-Dihydroxynaphthalene
-
Dipropylene glycol monomethyl ether (or a similar high-boiling ether solvent)
-
Sodium methylate (28% solution in methanol)
-
Carbon dioxide gas
-
Acetic acid (67% aqueous solution)
-
35% Hydrochloric acid
-
Warm water
Procedure:
-
Under a nitrogen atmosphere, add 32 parts of 1,4-dihydroxynaphthalene to 200 parts of dipropylene glycol monomethyl ether in a pressure reaction vessel equipped with a stirrer.
-
Add 85 parts of a 28% sodium methylate solution dropwise to the reaction mixture at room temperature.
-
Heat the mixture to 180°C and maintain this temperature for 1 hour to distill off the methanol.
-
Cool the reaction mixture to 150°C and introduce carbon dioxide gas into the vessel.
-
Allow the reaction to proceed for a specified time under pressure.
-
After the reaction is complete, substitute the atmosphere with nitrogen gas and cool the mixture to 60°C.
-
Add 30 parts of a 67% aqueous solution of acetic acid dropwise.
-
Discharge the reaction mixture into 45 parts of warm water.
-
Confirm that the pH is approximately 4.8 and filter off any insoluble materials.
-
Add 35% hydrochloric acid to the filtrate to adjust the pH to 1.0.
-
Cool the mixture to induce precipitation of the product.
-
Filter the precipitate, wash it with water, and dry to obtain this compound.
Visualizations
References
- 1. US5599971A - Method for producing this compound - Google Patents [patents.google.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. JPS59186942A - Method for purifying crude this compound or its salt - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of this compound Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microbial Production of 1,4-Dihydroxy-2-naphthoic Acid (DHNA)
Welcome to the technical support center for the microbial production of 1,4-dihydroxy-2-naphthoic acid (DHNA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of DHNA using microbial systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for producing this compound (DHNA)?
A1: The most commonly cited microorganism for DHNA production is Propionibacterium freudenreichii, particularly the ET-3 strain.[1][2][3] This bacterium is known for its natural ability to synthesize DHNA as a precursor to menaquinone (vitamin K2). Other lactic acid bacteria found in fermented products have also been shown to produce DHNA.[4] While Escherichia coli is a common host for metabolic engineering, specific high-yield production of DHNA in E. coli is not extensively detailed in the provided literature, which primarily focuses on optimizing production in Propionibacterium.
Q2: Why is my DHNA yield low?
A2: Low yields of DHNA can be attributed to several factors:
-
Competition with Menaquinone (MK) Synthesis: DHNA is a direct precursor to menaquinone (Vitamin K2). A significant portion of the synthesized DHNA may be naturally converted to MK, thereby reducing the final DHNA yield.[1][2]
-
Inhibition by Metabolic Byproducts: The accumulation of organic acids, such as propionate and acetate, during fermentation can inhibit cell growth and DHNA production. Propionate concentrations around 0.35 M have been shown to be inhibitory.[1]
-
Suboptimal Cultivation Conditions: DHNA production is highly sensitive to culture conditions, including oxygen supply and carbon source availability.[1][3]
-
DHNA Degradation: DHNA is susceptible to oxidation, which can lead to its degradation, particularly in the presence of high dissolved oxygen.[1]
Q3: How does oxygen concentration affect DHNA production?
A3: Oxygen concentration is a critical parameter. Anaerobic conditions are initially required for the growth of Propionibacterium freudenreichii and the initiation of the menaquinone biosynthesis pathway. However, a strategic switch to aerobic conditions can halt the conversion of DHNA to menaquinone, leading to the accumulation and secretion of DHNA.[1][5] It is crucial to carefully control the oxygen transfer rate (OTR), as a sudden increase in dissolved oxygen can cause a sharp decrease in DHNA concentration due to oxidation.[5]
Q4: What is the role of the carbon source in DHNA production?
A4: The availability of a carbon source, such as lactose, significantly influences DHNA production. Maintaining the lactose concentration at a near-zero level in a fed-batch culture has been shown to stop menaquinone production and enhance the accumulation of DHNA.[1][2][3] The feeding rate of the carbon source is a critical parameter to optimize for maximizing DHNA yield.[1]
Q5: How can I improve the stability of DHNA during analysis?
A5: The oxidizable nature of DHNA can lead to poor precision in analytical measurements, such as High-Performance Liquid Chromatography (HPLC). To counteract this, it is recommended to add an antioxidant, such as DL-dithiothreitol (DTT), to the mobile phase. This has been shown to significantly improve the relative standard deviation of peak area measurements.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low DHNA Titer | 1. Competition from menaquinone (MK) synthesis. 2. Inhibition by propionate and acetate accumulation. 3. Suboptimal carbon source concentration. | 1. Implement an anaerobic-aerobic switching culture strategy to halt MK production.[1][5] 2. Use a fed-batch culture to control the accumulation of inhibitory byproducts. An optimal cultivation strategy involves alternating anaerobic and aerobic phases to keep propionate levels below inhibitory concentrations.[5] 3. Maintain a low lactose concentration (near zero) through controlled feeding in a fed-batch system.[1] |
| DHNA Degradation | High dissolved oxygen (DO) concentration. | Carefully control the oxygen transfer rate (OTR) during the aerobic phase to avoid a sudden spike in DO. An OTR in the range of 0.23-0.66 mg/(l.h) has been found to be effective.[5] |
| Inconsistent Analytical Results | Oxidation of DHNA during HPLC analysis. | Add DL-dithiothreitol (DTT) to the HPLC mobile phase to improve the precision of DHNA quantification.[6] |
| Cessation of DHNA Production in Fed-Batch Culture | Accumulation of inhibitory byproducts like acetate. | Even with controlled propionate, acetate can accumulate and inhibit production. Consider process modifications to reduce acetate formation or implement strategies for its removal.[1] |
Quantitative Data Summary
Table 1: Effect of Cultivation Strategy on DHNA Production by P. freudenreichii ET-3
| Cultivation Method | Maximum DHNA Concentration (mM) | Reference |
| Anaerobic Batch Culture | ~0.18 | [6] |
| Anaerobic Fed-Batch Culture | 0.30 | [1] |
| Anaerobic-Aerobic Switching Culture | 0.22 | [5] |
| Optimized Anaerobic-Aerobic Alternating Culture | 0.33 | [5] |
| Combined Anaerobic Fed-Batch and Aerobic Batch Culture | 0.51 | [1] |
Table 2: Inhibitory Concentrations of Byproducts
| Inhibitory Compound | Inhibitory Concentration | Effect | Reference |
| Propionate | 0.35 M | Inhibition of DHNA production | [1] |
| Acetate | Not specified, but accumulation implicated | Termination of DHNA production | [1] |
Experimental Protocols
Protocol 1: Enhanced DHNA Production using an Anaerobic-Aerobic Switching Fed-Batch Culture of Propionibacterium freudenreichii ET-3
This protocol is based on the findings that limiting the carbon source and switching to aerobic conditions can significantly enhance DHNA production.[1][5]
1. Media and Microorganism:
-
Microorganism: Propionibacterium freudenreichii ET-3.
-
Medium: A suitable medium for P. freudenreichii, for example, a medium containing protease-treated skim milk powder or whey powder, supplemented with yeast extract and lactose.[7]
2. Inoculum Preparation:
-
Prepare a seed culture by inoculating the strain into the growth medium and incubating under anaerobic conditions until a sufficient cell density is reached.
3. Anaerobic Fed-Batch Culture (Phase 1):
-
Inoculate the production fermenter with the seed culture.
-
Maintain anaerobic conditions by sparging with an inert gas (e.g., nitrogen).
-
Initiate a fed-batch strategy by continuously feeding a concentrated lactose solution at a rate that maintains the lactose concentration in the fermenter close to zero. The optimal feeding rate should be determined experimentally.[1]
-
Monitor cell growth, pH, and the concentrations of lactose, propionate, and acetate.
4. Aerobic Batch Culture (Phase 2):
-
Once the desired cell density is reached in the anaerobic phase and lactose feeding is complete, switch to aerobic conditions.
-
Introduce air or an oxygen-containing gas mixture into the fermenter.
-
Carefully control the oxygen transfer rate (OTR) to be within the optimal range of 0.23-0.66 mg/(l.h) to prevent a sudden increase in dissolved oxygen.[5]
-
Continue the cultivation and monitor the concentration of DHNA.
5. Harvesting and Extraction:
-
Harvest the culture broth.
-
DHNA can be collected from the culture broth using methods such as adsorption chromatography.[7]
Protocol 2: HPLC Analysis of DHNA with Improved Precision
This protocol incorporates the use of DTT to prevent the oxidation of DHNA during analysis.[6]
1. Sample Preparation:
-
Centrifuge the culture broth to remove cells.
-
Filter the supernatant through a 0.22 µm filter.
2. HPLC System and Conditions:
-
Column: A suitable reverse-phase column, such as an Agilent HC-C18 (4.6×150 mm).[8]
-
Mobile Phase: An acetonitrile:methanol:water:acetic acid mixture (e.g., 15:25:225:0.1, pH 5.5) supplemented with DL-dithiothreitol (DTT). The optimal concentration of DTT should be determined, but its inclusion is key for precision.[6][8]
-
Flow Rate: 1 mL/min.[8]
-
Detection Wavelength: 254 nm.[8]
-
Column Temperature: 45°C.[8]
-
Injection Volume: 20 µL.[8]
3. Analysis:
-
Run a standard curve with known concentrations of DHNA.
-
Inject the prepared samples and quantify the DHNA concentration based on the peak area relative to the standard curve.
Visualizations
Caption: Biosynthesis pathway of DHNA and its conversion to Menaquinone.
Caption: Experimental workflow for enhanced DHNA production.
References
- 1. Enhancement of this compound Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Enhancement of this compound production by Propionibacterium freudenreichii ET-3 fed-batch culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of this compound from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal aerobic cultivation method for this compound production by Propionibacterium freudenreichii ET-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AU2002323899B2 - Process for producing 1,4-dihydroxy -2-naphthoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 1,4-Dihydroxy-2-naphthoic Acid (DHNA) Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the production of 1,4-dihydroxy-2-naphthoic acid (DHNA). The information is based on established experimental data to help overcome common challenges and optimize production yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during DHNA production experiments, particularly when using Propionibacterium freudenreichii.
Problem 1: Low or No DHNA Production
Possible Causes and Solutions:
-
Suboptimal Oxygen Conditions: DHNA production is significantly influenced by the oxygen supply. Strictly anaerobic conditions might favor the production of menaquinone (MK), the downstream product of DHNA.
-
Solution: Implement an anaerobic-aerobic switching culture. After an initial anaerobic growth phase where biomass accumulates, switch to an aerobic or microaerobic condition. This allows the culture to consume propionate, an inhibitor of DHNA synthesis.[1][2] Be cautious, as high levels of dissolved oxygen can lead to the degradation of DHNA.[3]
-
-
Carbon Source Abundance: High concentrations of the carbon source, such as lactose, can favor biomass and MK production over DHNA.
-
Propionate Accumulation: Propionate, a byproduct of P. freudenreichii metabolism, is a known inhibitor of DHNA production.[2][5]
Problem 2: High Menaquinone (MK) Production Instead of DHNA
Possible Causes and Solutions:
-
Favorable Conditions for Isoprenoid Synthesis: The biosynthesis of MK requires both DHNA and an isoprenoid unit.[3] Conditions that promote the synthesis of this isoprenoid unit will lead to the conversion of DHNA to MK.
-
Solution: Induce carbon source limitation through a fed-batch culture. By keeping the lactose concentration close to zero, the synthesis of the isoprenoid precursors (glyceraldehyde-3-phosphate and pyruvate) is likely reduced, leading to less DHNA being used for MK synthesis and more being released from the cell.[3]
-
-
Continuous Anaerobic Conditions: Prolonged anaerobic batch cultivation favors the complete biosynthetic pathway of MK.
-
Solution: As mentioned previously, switching to aerobic conditions after an initial anaerobic phase has been shown to stop MK production while continuing to increase DHNA concentration.[2]
-
Problem 3: DHNA Degradation
Possible Causes and Solutions:
-
Oxidative Stress: DHNA is sensitive to oxidation and can degrade in the presence of high dissolved oxygen concentrations.[3]
-
Solution: If using an aerobic phase, carefully control the oxygen transfer rate (OTR). An OTR in the range of 0.23-0.66 mg/(l.h) has been found to be effective for propionate consumption without causing a sudden increase in dissolved oxygen that would degrade DHNA.[1][6] A cultivation method with repeated alternations between anaerobic and aerobic phases can also help maintain the dissolved oxygen concentration at approximately zero, preventing DHNA degradation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind enhancing DHNA production in Propionibacterium freudenreichii?
A1: The core principle is to create culture conditions that favor the synthesis of the precursor, DHNA, while limiting its subsequent conversion to menaquinone (MK). This is primarily achieved by controlling the carbon source availability and the oxygen supply to manage the metabolic state of the bacteria and prevent the accumulation of inhibitory byproducts like propionate.[2][3][5]
Q2: Why is a fed-batch culture often superior to a batch culture for DHNA production?
A2: A fed-batch culture allows for precise control over the concentration of the carbon source (e.g., lactose). By maintaining the lactose concentration near zero, it creates a carbon-limiting environment. This condition has been shown to significantly increase DHNA production compared to a standard anaerobic batch culture where the carbon source is in excess initially.[3][4]
Q3: What is the role of oxygen in the production of DHNA?
A3: Oxygen plays a dual role. A switch from anaerobic to aerobic conditions can be beneficial as it allows the bacteria to consume propionate, an inhibitor of DHNA synthesis.[1][2] However, DHNA is susceptible to oxidation, so high concentrations of dissolved oxygen can lead to its degradation.[3] Therefore, a carefully controlled microaerobic environment or an alternating anaerobic-aerobic strategy is often optimal.
Q4: How does propionate affect DHNA production?
A4: Propionate is a metabolic byproduct of P. freudenreichii that accumulates during anaerobic fermentation. High concentrations of propionate have been found to inhibit the production of DHNA.[2][5]
Q5: What is the biosynthetic relationship between DHNA and Menaquinone (Vitamin K2)?
A5: DHNA is a direct precursor in the biosynthesis of menaquinone. The pathway involves the synthesis of DHNA from shikimate and the separate synthesis of an isoprenoid unit. These two molecules are then combined to form menaquinone.[3][7]
Data Summary
The following tables summarize quantitative data from studies on DHNA production by P. freudenreichii ET-3 under various culture conditions.
Table 1: Effect of Lactose Feeding Rate in Anaerobic Fed-Batch Culture on DHNA and MK Production
| Lactose Feeding Rate (ml h⁻¹) | Maximum DHNA Concentration (mM) | Maximum MK Concentration (mM) |
| 2.54 | 0.15 | 0.12 |
| 1.90 | 0.20 | 0.10 |
| 1.31 | 0.25 | 0.08 |
| 0.90 | 0.30 | 0.06 |
| 0.62 | 0.35 | 0.04 |
Data derived from studies on anaerobic fed-batch cultures of P. freudenreichii ET-3.[3]
Table 2: Comparison of Different Cultivation Methods on Final DHNA Concentration
| Cultivation Method | Final DHNA Concentration (mM) |
| Anaerobic Batch Culture | ~0.12 |
| Anaerobic-Aerobic Switching Culture | 0.22 |
| Repeated Anaerobic-Aerobic Culture | 0.33 |
| Anaerobic Fed-Batch Culture (switched to aerobic) | 0.51 |
Data compiled from various cultivation strategies for P. freudenreichii ET-3.[1][3][6]
Experimental Protocols
1. Anaerobic Fed-Batch Culture for DHNA Production
-
Microorganism: Propionibacterium freudenreichii ET-3
-
Medium: A suitable growth medium for P. freudenreichii containing a nitrogen source, vitamins, and minerals.
-
Initial Culture: Begin with an anaerobic batch culture with an initial lactose concentration.
-
Fed-Batch Phase: Once the initial lactose is depleted, start a continuous feed of a concentrated lactose solution at a low, constant rate (e.g., 0.62 ml h⁻¹). The goal is to maintain the lactose concentration in the fermenter at approximately zero.
-
Monitoring: Regularly monitor cell density, lactose concentration, propionate concentration, and DHNA/MK concentrations using appropriate analytical methods (e.g., HPLC).
-
Duration: Continue the fed-batch culture for an extended period (e.g., over 140 hours) to maximize DHNA accumulation.
2. Anaerobic-Aerobic Switching Culture
-
Anaerobic Phase: Cultivate P. freudenreichii ET-3 under strict anaerobic conditions for an initial period (e.g., 72 hours) to allow for biomass growth and some initial DHNA production.
-
Aerobic Switch: After the anaerobic phase, switch the culture to aerobic conditions by introducing a controlled supply of air. The oxygen transfer rate (OTR) should be carefully controlled (e.g., in the range of 0.23-0.66 mg/(l.h)) to facilitate propionate consumption without causing excessive dissolved oxygen levels.
-
Monitoring: Monitor the concentrations of DHNA, propionate, and dissolved oxygen. A decrease in propionate and a continued increase in DHNA should be observed.
-
Termination: The aerobic phase is continued until the maximum DHNA concentration is achieved, after which it may start to decrease if dissolved oxygen levels rise.
Visualizations
Caption: Biosynthesis pathway of Menaquinone from DHNA.
Caption: Experimental workflow for DHNA production.
References
- 1. Optimal aerobic cultivation method for this compound production by Propionibacterium freudenreichii ET-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aerobic culture of Propionibacterium freudenreichii ET-3 can increase production ratio of this compound to menaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of this compound Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Enhancement of this compound production by Propionibacterium freudenreichii ET-3 fed-batch culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Synthesis of 1,4-Dihydroxy-2-naphthoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dihydroxy-2-naphthoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the Kolbe-Schmidt carboxylation of 1,4-dihydroxynaphthalene.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction: Reaction time may be too short, or the temperature and pressure of carbon dioxide are insufficient for complete carboxylation. | Ensure the reaction is carried out for the recommended duration (e.g., 20-30 hours when starting from the dried salt of 1,4-dihydroxynaphthalene) at the optimal temperature (around 170°C) and under high pressure of carbon dioxide.[1] |
| Suboptimal pH for work-up: The pH during the precipitation of the product is critical. If the pH is not acidic enough, the product will not fully precipitate. | After the reaction, the mixture should be acidified to a pH of approximately 1.0 to ensure complete precipitation of the this compound.[1] | |
| Loss of product during purification: The product may be lost during washing or recrystallization steps. | Use minimal amounts of cold solvent for washing the precipitate. If recrystallizing, ensure the solvent system is optimized to minimize solubility of the desired product at low temperatures. | |
| Low Purity of Final Product (Presence of Byproducts) | Formation of isomeric byproducts: The carboxylation of 1,4-dihydroxynaphthalene may occur at positions other than C2, leading to the formation of isomeric dihydroxy-naphthoic acids. This is a known issue in Kolbe-Schmidt reactions, where the regioselectivity is sensitive to reaction conditions.[2] | Carefully control the reaction temperature. In related naphthol carboxylations, temperature has a significant impact on the isomer distribution. While specific data for 1,4-dihydroxynaphthalene is limited, it is a critical parameter to monitor and optimize. |
| Formation of dimeric impurities: Under the alkaline conditions of the Kolbe-Schmidt reaction, dihydroxynaphthalenes can undergo oxidative coupling to form dimeric byproducts. | Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxidation. The quality of the starting 1,4-dihydroxynaphthalene is also important; use purified starting material to avoid pre-existing impurities that can promote side reactions. | |
| Unreacted starting material: Incomplete carboxylation will leave unreacted 1,4-dihydroxynaphthalene in the product mixture. | Increase reaction time, temperature, or CO2 pressure to drive the reaction to completion. Ensure efficient mixing to maximize contact between the reactants. | |
| Dark-colored Product | Oxidation of the product or starting material: 1,4-Dihydroxynaphthalene and the product, this compound, are sensitive to oxidation, which can lead to the formation of colored quinone-type compounds. | Conduct the reaction and work-up under an inert atmosphere. The use of antioxidants in the purification process, such as a small amount of sodium dithionite during recrystallization, can help to prevent oxidation and decolorize the product. |
| Poorly Crystalline or Amorphous Product | Rapid precipitation: If the product is precipitated too quickly from the solution during acidification, it may not have sufficient time to form well-defined crystals. | Add the acid for precipitation slowly and with good stirring. Cooling the solution gradually after acidification can also promote the growth of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method is the Kolbe-Schmidt reaction. This involves the carboxylation of the alkali metal salt of 1,4-dihydroxynaphthalene with carbon dioxide under elevated temperature and pressure.[1]
Q2: What are the expected major byproducts in this synthesis?
A2: Based on the mechanism of the Kolbe-Schmidt reaction and studies on similar compounds, the major byproducts are likely to be isomeric dihydroxy-naphthoic acids, resulting from carboxylation at different positions on the naphthalene ring. Another potential byproduct is a dimer of 1,4-dihydroxynaphthalene formed through oxidative coupling under the basic reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by periodically taking a small sample from the reaction mixture (if the reactor setup allows), neutralizing it, and analyzing it by High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the consumption of the starting material and the formation of the product.
Q4: What is a suitable method for purifying the crude this compound?
A4: A common purification method involves dissolving the crude product in an aqueous alkaline solution, treating it with a decolorizing agent like activated carbon if necessary, filtering, and then re-precipitating the purified acid by carefully adding a mineral acid until the pH is around 1.0.[1] The precipitate is then filtered, washed with cold water, and dried. Recrystallization from a suitable solvent can also be employed for further purification.
Q5: How does temperature affect the yield and purity of the product?
A5: Temperature is a critical parameter. In one patented method, the carboxylation is carried out at temperatures between 100°C and 150°C. Within this range, higher temperatures can lead to higher yields but may also result in lower purity. For example, one experiment showed a yield of 90.5% and purity of 98.1% at 110°C, while at 150°C, the yield was 92.3% but the purity was 98.8%. This suggests an optimal temperature range exists for balancing yield and purity.
Quantitative Data
The following table summarizes the effect of temperature on the yield and purity of this compound as described in a patented synthesis method.
| Blowing Temperature of CO2 (°C) | Yield (%) | Purity (%) |
| 100 | 88.2 | 99.1 |
| 110 | 90.5 | 98.1 |
| 130 | 91.8 | 98.5 |
| 150 | 92.3 | 98.8 |
Data extracted from US Patent 5,599,971 A.[1]
Experimental Protocols
Key Experiment: Synthesis of this compound via Kolbe-Schmidt Reaction
This protocol is based on the method described in US Patent 5,599,971 A.
Materials:
-
1,4-Dihydroxynaphthalene
-
28% Sodium methylate in methanol
-
Dipropylene glycol monomethyl ether (solvent)
-
Carbon dioxide gas
-
67% aqueous solution of acetic acid
-
35% Hydrochloric acid
-
Warm water
-
Nitrogen gas
Procedure:
-
In a pressure reaction vessel equipped with a stirrer, add 32 parts of 1,4-dihydroxynaphthalene to 200 parts of dipropylene glycol monomethyl ether under a nitrogen atmosphere at room temperature.
-
Add 85 parts of 28% sodium methylate dropwise to the mixture.
-
Heat the mixture to 130°C while distilling off the methanol.
-
After the methanol has been removed, maintain the temperature at 130°C for 30 minutes.
-
Cool the reaction mixture to 110°C.
-
Blow carbon dioxide gas into the reaction mixture at atmospheric pressure. Continue blowing for 30 minutes, even if absorption is complete within 15 minutes.
-
Replace the reaction atmosphere with nitrogen gas and cool the mixture to 60°C.
-
Add 30 parts of a 67% aqueous solution of acetic acid dropwise.
-
Discharge the reaction mixture into 45 parts of warm water.
-
Confirm that the pH is approximately 4.8 and filter any insoluble materials.
-
Add 35% hydrochloric acid to the filtrate to adjust the pH to 1.0.
-
Cool the mixture to induce precipitation.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential byproduct formation pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
overcoming solubility issues of 1,4-Dihydroxy-2-naphthoic acid in aqueous media
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of 1,4-Dihydroxy-2-naphthoic acid in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is officially described as having limited, slight, or being practically insoluble in water.[1][2][3][4][5] It appears as a white, off-white, or light yellow crystalline solid.[1][2][4] While it has poor water solubility, it is more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1]
Q2: My this compound powder is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A2: If you are observing poor dissolution, consider the following initial steps:
-
Verify Compound Purity: Ensure the purity of the compound, as impurities can affect solubility.
-
Increase Surface Area: Use a mortar and pestle to gently grind the crystalline powder to a finer consistency, which can improve the dissolution rate.[6]
-
Apply Mechanical Energy: Use a vortex mixer or magnetic stirrer for an extended period.
-
Gentle Heating and Sonication: Warming the solution to 37°C in a water bath while sonicating can help overcome the energy barrier for dissolution.[7] Be cautious with temperature, as the compound decomposes at 220°C.[2]
Q3: How does pH adjustment improve the solubility of this compound?
A3: this compound is a moderately acidic compound containing a carboxylic acid group and two hydroxyl groups.[5] By increasing the pH of the aqueous medium with a base (e.g., NaOH), you can deprotonate the carboxylic acid, forming the 1,4-dihydroxy-2-naphthoate salt.[4][8] This salt form is significantly more polar and, therefore, more soluble in water.[6][9] For many acidic drugs, pH modification is a primary strategy to enhance aqueous solubility.[6]
Q4: I need to prepare a concentrated stock solution. What co-solvents are recommended?
A4: For preparing concentrated stock solutions, water-miscible organic co-solvents are highly effective.[6][10] The most common choices for this compound and similar compounds are:
-
Ethanol (EtOH) [1]
-
Methanol (MeOH) [1]
-
Polyethylene Glycol 400 (PEG 400) [10]
-
Propylene Glycol (PG) [10]
It is common practice to first dissolve the compound in a minimal amount of the co-solvent and then slowly add the aqueous buffer to the desired final concentration while vortexing.
Q5: My experiment is sensitive to organic solvents. Are there alternative methods to increase aqueous solubility?
A5: Yes, a highly effective solvent-free method is the use of cyclodextrins.[6] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate the poorly soluble this compound molecule, forming an inclusion complex that has greatly improved water solubility.[14][15] Commonly used derivatives for this purpose include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which offer superior solubility and safety profiles compared to natural β-cyclodextrin.[6][10]
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O₄ | [1] |
| Molecular Weight | 204.18 g/mol | |
| Appearance | White to off-white / Light yellow crystalline solid | [1][2][4] |
| Melting Point | 220 °C (decomposes) | [2] |
| Aqueous Solubility | Slightly soluble / Practically insoluble | [1][2][3][5] |
| Organic Solvents | More soluble in Ethanol, Methanol, DMSO | [1] |
| pKa (Predicted) | 2.89 ± 0.30 | [4] |
Table 2: Comparison of Common Solubilization Strategies
| Strategy | Advantages | Disadvantages | Best For | Source(s) |
| pH Adjustment | Simple, cost-effective, uses common lab reagents. | Potential for precipitation if pH changes; may affect compound stability or biological activity. | Preparing aqueous buffers and media where pH can be controlled. | [6][9] |
| Co-solvents | High solubilization capacity; allows for highly concentrated stock solutions. | Organic solvents can have toxic effects in biological assays (e.g., cell culture) and may alter protein conformation. | In vitro assays where the final solvent concentration is low (<0.5-1%); initial compound screening. | [6][10] |
| Cyclodextrins | Biocompatible, low toxicity (especially derivatives like HP-β-CD); avoids organic solvents. | Can be more expensive; may alter drug bioavailability in vivo by affecting membrane permeation. | Cell-based assays, in vivo formulations, and applications sensitive to organic solvents. | [6][13][14] |
| Particle Size Reduction | Increases dissolution rate without chemical modification. | Does not increase intrinsic solubility; may require specialized equipment (e.g., homogenizer, sonicator). | Improving the dissolution rate of suspension formulations. | [6][16][17] |
Visual Guides and Workflows
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Mechanism of solubility enhancement via pH adjustment.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is suitable for preparing aqueous solutions where the final pH can be maintained in the neutral to basic range.
-
Preparation: Weigh the desired amount of this compound. Prepare a stock solution of a suitable base, such as 0.1 M or 1 M Sodium Hydroxide (NaOH).
-
Suspension: Add approximately 80% of your final target volume of purified water or buffer to a sterile container with a magnetic stir bar. Add the weighed compound to the liquid. It will likely remain as a suspension.
-
Titration: While stirring vigorously, add the NaOH solution dropwise. Monitor the suspension. As the pH increases, the compound will begin to dissolve as it converts to its sodium salt.
-
Dissolution & pH Adjustment: Continue adding the base until all the solid has dissolved. Use a calibrated pH meter to monitor the pH.
-
Final Volume: Once the compound is fully dissolved, adjust the pH to your desired final value and add the remaining water or buffer to reach the final target volume.
-
Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
Protocol 2: Solubilization using a Co-solvent (DMSO)
This protocol is ideal for creating a high-concentration stock solution for in vitro experiments.
-
Preparation: Weigh the required amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Co-solvent Addition: Add the smallest practical volume of 100% DMSO to the solid (e.g., to make a 10-100 mM stock solution).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath until the solution is clear and all solid is dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
-
Application: When preparing your working solution, dilute the DMSO stock into your aqueous medium. Ensure the final concentration of DMSO is non-toxic to your system (typically below 0.5% v/v for cell culture experiments). Always add the stock solution to the medium while vortexing to prevent precipitation.
Protocol 3: Solubilization using Cyclodextrin Inclusion Complexation
This protocol is an excellent alternative when organic solvents must be avoided.
Caption: Experimental workflow for cyclodextrin-based solubilization.
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired buffer or purified water. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution. The molar ratio of drug to cyclodextrin is a key parameter to optimize, with 1:1 or 1:2 ratios being common starting points.
-
Complexation: Seal the container and mix the suspension vigorously using a magnetic stirrer. Allow the mixture to stir overnight at room temperature to ensure maximum complex formation.
-
Clarification: After stirring, visually inspect the solution. If some undissolved material remains, brief sonication may help.
-
Sterilization & Final Product: Pass the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound and to sterilize the solution. The resulting clear filtrate is your aqueous stock solution of the this compound:HP-β-CD inclusion complex.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 31519-22-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. Showing Compound 1,4-dihydroxy-2-naphthoate (FDB030191) - FooDB [foodb.ca]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. glpbio.com [glpbio.com]
- 8. 1,4-Dihydroxy-2-naphthoate | C11H7O4- | CID 54706667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Editor’s Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. oatext.com [oatext.com]
- 16. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 1,4-Dihydroxy-2-naphthoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the analytical precision of 1,4-Dihydroxy-2-naphthoic acid (DHNA) analysis by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of DHNA, a compound known for its susceptibility to oxidation.
Q1: Why am I observing poor precision and increasing peak areas with repeated injections of the same DHNA sample?
A1: This is a common issue when analyzing easily oxidizable compounds like this compound. The gradual increase in peak area with consecutive analyses of the same sample is often due to the oxidation of DHNA.[1] To mitigate this and improve analytical precision, the addition of an antioxidant to the mobile phase is recommended.
One effective antioxidant is DL-dithiothreitol (DTT). The addition of DTT to the mobile phase has been shown to significantly improve the precision of DHNA analysis.[1] For instance, in one study, the relative standard deviation (R.S.D.) of the peak area for a DHNA standard solution was reduced from 37.0% to 1.6% with the inclusion of DTT in the mobile phase.[1]
Q2: What are the common causes of peak tailing in the HPLC analysis of DHNA?
A2: Peak tailing for acidic compounds like DHNA can arise from several factors:
-
Secondary Interactions: Unwanted interactions between the acidic analyte and the silica-based stationary phase can cause tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte, resulting in poor peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the column packing material can create active sites that cause tailing.
To address peak tailing, consider the following solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to suppress the ionization of the carboxylic acid group of DHNA.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with proper end-capping minimize silanol interactions.
-
Optimize Sample Concentration: Dilute the sample to avoid overloading the column.
-
Incorporate Mobile Phase Additives: Adding a small amount of a competing acid, like trifluoroacetic acid (TFA), can help to reduce tailing.
-
Proper Column Maintenance: Regularly flush the column with appropriate solvents to remove contaminants.
Q3: My retention times for DHNA are drifting. What could be the cause?
A3: Retention time drift can be caused by several factors:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can alter the elution strength.
-
Temperature Fluctuations: Variations in column temperature can affect retention times. Using a column oven is recommended for stable temperatures.
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before starting a sequence of analyses can lead to drifting retention times.
-
Pump Issues: Inconsistent flow rates due to pump malfunctions or leaks in the system can cause retention time variability.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
To troubleshoot retention time drift, verify the mobile phase preparation, ensure the column is properly equilibrated, check the HPLC system for leaks, and monitor the pump pressure for any unusual fluctuations.
Q4: I am observing poor peak resolution between DHNA and other components in my sample. How can I improve it?
A4: Improving peak resolution requires optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic solvent-to-aqueous buffer ratio can significantly impact selectivity and resolution.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate closely eluting peaks.
-
Column Chemistry: Selecting a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can alter the selectivity of the separation.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, thereby affecting resolution.
Experimental Protocols
Below are detailed methodologies for the HPLC analysis of this compound, including a standard method and an improved method for enhanced precision.
Standard HPLC Method for DHNA Analysis
This method is suitable for the general analysis of DHNA.
Sample Preparation:
-
Dissolve the DHNA standard or sample in a suitable solvent, such as methanol or the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Value |
| Column | ACE 5 C18 (4.6 x 150 mm) or equivalent |
| Mobile Phase | Acetonitrile : Methanol : Water : Acetic Acid (15:25:225:0.1, v/v/v/v) |
| pH | Adjust to 5.5 with 5% (w/v) ammonium hydroxide |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 45 °C |
| Detection | UV at 254 nm |
Improved HPLC Method for Enhanced Precision of DHNA Analysis
This method incorporates DL-dithiothreitol (DTT) in the mobile phase to prevent the oxidation of DHNA and improve analytical precision.
Sample Preparation:
-
Dissolve the DHNA standard or sample in a suitable solvent, such as methanol or the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water with 0.1 mM DL-dithiothreitol (DTT) |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized based on the specific sample matrix |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Note: The optimal concentration of DTT may need to be determined empirically but a concentration of 0.1 mM is a good starting point for preventing the oxidation of sensitive analytes.
Data Presentation
The following tables summarize the quantitative data related to the improved analytical precision of DHNA analysis.
Table 1: Comparison of Analytical Precision with and without DTT in the Mobile Phase
| Method | Relative Standard Deviation (R.S.D.) of Peak Area (%) |
| Original Method (without DTT) | 37.0% |
| Improved Method (with DTT) | 1.6% |
| Data from a study analyzing a 5 µg/mL DHNA standard solution five times in a row.[1] |
Table 2: Linearity of the Improved HPLC Method with DTT
| Parameter | Value |
| Concentration Range | 0.25 - 10 µg/mL |
| Correlation Coefficient (R²) | 0.9998 |
| This data confirms the linearity of the analytical method for DHNA when DTT is included in the mobile phase.[1] |
Visualizations
The following diagrams illustrate the troubleshooting workflow for common HPLC issues and the experimental workflow for DHNA analysis.
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Experimental workflow for DHNA analysis by HPLC.
References
Technical Support Center: Spectroscopic Analysis of 1,4-Dihydroxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the spectroscopic analysis of 1,4-Dihydroxy-2-naphthoic acid (DHNA).
Frequently Asked Questions (FAQs)
Q1: What are the common spectroscopic methods used for the analysis of this compound?
A1: The most common spectroscopic methods for the analysis of this compound (DHNA) are High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible (UV-Vis) Spectrophotometry, and Fluorescence Spectroscopy.
Q2: What are the typical solvents for dissolving DHNA for analysis?
A2: DHNA is slightly soluble in water and more soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). For HPLC analysis, a mixture of acetonitrile, methanol, and water is often used as the mobile phase.
Q3: What are the known stability issues with DHNA during analysis?
A3: DHNA is susceptible to oxidation, which can lead to poor precision and inaccurate quantification in spectroscopic analysis.[1] This degradation can be accelerated by factors such as exposure to air, light, and certain metal ions. The formation of oxidation products can interfere with the analysis.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor precision and reproducibility of DHNA peak area in HPLC.
Cause: This is often due to the oxidation of DHNA during the analytical process.[1]
Solution:
-
Use of an antioxidant: Adding DL-dithiothreitol (DTT) to the mobile phase has been shown to significantly improve the precision of DHNA analysis by preventing its oxidation.[1]
-
Sample preparation: Prepare samples fresh and protect them from light and air as much as possible. Use amber vials and minimize the time between sample preparation and injection.
-
Degas mobile phase: Thoroughly degas the mobile phase to remove dissolved oxygen, which can contribute to oxidation.
Quantitative Data on the Effect of DTT on HPLC Precision [1]
| Analytical Method | Relative Standard Deviation (R.S.D.) of Peak Area |
| Original HPLC Method (without DTT) | 37.0% |
| Improved HPLC Method (with DTT) | 1.6% |
Issue 2: Co-elution or overlapping peaks with DHNA.
Cause: Structurally similar compounds present in the sample matrix can co-elute with DHNA. Potential interfering compounds include other naphthoic acid derivatives, naphthols, and other phenolic compounds.[2][3][4]
Solution:
-
Optimize chromatographic conditions: Adjust the mobile phase composition (e.g., gradient elution), flow rate, and column temperature to improve the separation of DHNA from interfering peaks.
-
Use a different column: If optimization is insufficient, consider using a column with a different stationary phase to achieve better selectivity.
-
Wavelength selection: If using a Diode Array Detector (DAD), select a wavelength that is more specific for DHNA and minimizes the absorbance of the interfering compound.[4]
Experimental Protocol: HPLC Analysis of DHNA in a Complex Matrix [5]
This protocol is adapted from the analysis of DHNA in commercial makgeolli products.
-
Sample Preparation:
-
Freeze-dry 10 mL of the sample.
-
Dilute the freeze-dried sample with 150 µL of water.
-
Add 300 µL of methanol and mix.
-
Centrifuge the mixture at 5,000 × g for 10 minutes.
-
Filter the supernatant through a 0.45 µm pore size syringe filter.
-
-
HPLC Conditions:
-
Column: ACE 5 C18 column (4.6 × 150 mm)
-
Mobile Phase: Acetonitrile : Methanol : Water : Acetic Acid (15:25:225:0.1, v/v/v/v), with the pH adjusted to 5.5 with 5% (w/v) ammonium hydroxide.
-
Flow Rate: 1 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Logical Workflow for Troubleshooting HPLC Issues
Caption: Troubleshooting workflow for HPLC analysis of DHNA.
UV-Visible (UV-Vis) Spectrophotometry
Issue 3: Inaccurate quantification of DHNA in complex samples.
Cause: Other compounds in the sample matrix that absorb at the same wavelength as DHNA can cause interference. Phenolic compounds, in particular, are known to have overlapping UV-Vis spectra.[3][6] The pH of the solution can also affect the absorption spectrum of DHNA.[7][8][9][10][11]
Solution:
-
Sample purification: Use solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering compounds before analysis.
-
Method of standard additions: This method can help to compensate for matrix effects by adding known amounts of DHNA standard to the sample.
-
Derivative spectroscopy: This technique can help to resolve overlapping spectral bands and improve the specificity of the analysis.
-
pH control: Ensure that the pH of the standards and samples is consistent to avoid shifts in the absorption maximum.
Experimental Protocol: General UV-Vis Spectrophotometric Analysis
-
Solvent: Use a solvent in which DHNA is stable and that does not absorb strongly in the region of interest (e.g., methanol or ethanol).
-
Wavelength Scan: Perform a wavelength scan of a pure DHNA standard to determine the wavelength of maximum absorbance (λmax). For 2-naphthoic acid, absorption maxima are observed at 236 nm, 280 nm, and 334 nm.
-
Calibration Curve: Prepare a series of standard solutions of DHNA of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Prepare the sample in the same solvent and measure its absorbance at the λmax. Determine the concentration of DHNA in the sample from the calibration curve.
Logical Diagram for UV-Vis Interference
Caption: Potential sources of interference in UV-Vis analysis of DHNA.
Fluorescence Spectroscopy
Issue 4: Lower than expected or no fluorescence signal from DHNA.
Cause: Fluorescence quenching can occur due to the presence of certain metal ions in the sample. Copper (Cu(II)) and iron (Fe(III)) ions have been shown to quench the fluorescence of naphthalene derivatives.[12]
Solution:
-
Use of a chelating agent: Add a chelating agent, such as EDTA, to the sample to bind the interfering metal ions and prevent quenching.
-
Sample purification: Use appropriate sample preparation methods to remove metal ions before analysis.
Issue 5: Enhanced or unexpected fluorescence signal.
Cause: Some metal ions, such as aluminum (Al(III)), can enhance the fluorescence of naphthalene derivatives, leading to artificially high readings.[12]
Solution:
-
Selective removal of enhancing ions: If the identity of the enhancing ion is known, specific methods for its removal can be employed.
-
Standard additions: The method of standard additions can help to account for the signal enhancement caused by the matrix.
Experimental Protocol: General Fluorescence Spectroscopic Analysis
A specific protocol for the fluorometric determination of DHNA is not detailed in the provided search results. However, a general procedure can be outlined.
-
Solvent: Choose a solvent that does not interfere with the fluorescence of DHNA.
-
Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths by running excitation and emission scans of a pure DHNA standard.
-
Calibration Curve: Prepare a series of standard solutions of DHNA and measure their fluorescence intensity at the optimal excitation and emission wavelengths. Construct a calibration curve of fluorescence intensity versus concentration.
-
Sample Measurement: Prepare the sample in the same solvent and measure its fluorescence intensity under the same conditions. Calculate the concentration of DHNA in the sample using the calibration curve.
Signaling Pathway of Fluorescence Quenching
Caption: Simplified diagram of fluorescence quenching of DHNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Editor’s Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection [mdpi.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of this compound from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijcrcps.com [ijcrcps.com]
- 12. Comparison of UV spectrometry and fluorometry-based methods for quantification of cell-free DNA in red cell components - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aryl Hydrocarbon Receptor Agonists: 1,4-Dihydroxy-2-naphthoic Acid in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,4-dihydroxy-2-naphthoic acid (DHNA) with other prominent aryl hydrocarbon receptor (AhR) agonists. The content is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Aryl Hydrocarbon Receptor (AhR) Agonism
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation. Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of target genes such as Cytochrome P450 1A1 (CYP1A1). The diverse array of AhR agonists, ranging from environmental toxins to endogenous metabolites, exhibit varied binding affinities and functional outcomes, making a comparative analysis essential for their application in research and therapeutics.
Quantitative Comparison of AhR Agonists
The following tables summarize the key performance metrics of DHNA and other well-characterized AhR agonists, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 6-formylindolo[3,2-b]carbazole (FICZ), and Indole-3-carbinol (I3C).
Table 1: AhR Binding Affinity
| Compound | Binding Affinity (Kd or IC50) | Species/System | Reference |
| 1,4-DHNA | ~3 orders of magnitude less potent than TCDD | Mouse | |
| TCDD | 1 pM - 10 nM (Kd) | Various | |
| FICZ | 70 pM (Kd) | Not specified | |
| Indole-3-carbinol (as ICZ) | ~0.2 - 3.6 nM (IC50) | Not specified |
Table 2: Efficacy of CYP1A1 Induction
| Compound | Efficacy (EC50) | Cell Line/System | Reference |
| 1,4-DHNA | Induces >70% of CYP1A1 response at 25-1000 µM | YAMC and Caco2 cells | |
| TCDD | 0.04 - 0.37 nM | Primary human and rat hepatocytes | |
| FICZ | 0.5 - 0.6 nM (6-hour exposure) | Zebrafish embryos | |
| Indole-3-carbinol | Induces CYP1A1 expression | Rat liver |
Visualizing the AhR Signaling Pathway and Experimental Workflow
To illustrate the mechanism of action and the methodologies used for comparison, the following diagrams are provided.
Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental workflow for comparing AhR agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Competitive Binding Assay for AhR
This assay determines the binding affinity of a test compound to the AhR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test compounds (e.g., DHNA, TCDD, FICZ, I3C)
-
Radiolabeled AhR ligand (e.g., [3H]TCDD)
-
AhR-containing cell or tissue lysate
-
Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5)
-
Charcoal/dextran solution
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a microfuge tube, incubate a constant concentration of the radiolabeled ligand with the AhR-containing lysate in the presence of varying concentrations of the unlabeled test compound.
-
Incubate at a specified temperature (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
To separate bound from free radioligand, add an equal volume of ice-cold charcoal/dextran solution and incubate on ice for 10 minutes. The charcoal adsorbs the free radioligand.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the charcoal.
-
Carefully transfer the supernatant, containing the protein-bound radioligand, to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for AhR Activation
This cell-based assay quantifies the ability of a compound to activate the AhR signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of an XRE-containing promoter.
Materials:
-
Hepatoma cell line (e.g., HepG2) stably or transiently transfected with an XRE-luciferase reporter plasmid.
-
Cell culture medium and supplements.
-
Test compounds.
-
Luciferase assay reagent (containing luciferin and ATP).
-
Luminometer.
Procedure:
-
Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or a vehicle control.
-
Incubate for a specified period (e.g., 24 hours) to allow for AhR activation and luciferase expression.
-
Lyse the cells using a lysis buffer.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.
-
The concentration of the test compound that produces 50% of the maximal luciferase response (EC50) is determined by plotting the luminescence against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Induction
This assay measures the relative expression levels of CYP1A1 mRNA in cells treated with AhR agonists, providing a direct measure of target gene induction.
Materials:
-
Cell line responsive to AhR agonists (e.g., HepG2, Caco-2).
-
Test compounds.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR primers for CYP1A1 and a reference gene (e.g., GAPDH, ACTB).
-
SYBR Green or TaqMan qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
Treat cells with the test compounds for a specific duration (e.g., 6, 12, or 24 hours).
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, specific primers for CYP1A1 and a reference gene, and a qPCR master mix.
-
The relative expression of CYP1A1 mRNA is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the vehicle control.
Conclusion
This guide provides a comparative overview of this compound and other key aryl hydrocarbon receptor agonists. The presented data indicates that while DHNA is an AhR agonist, its potency in both binding and gene induction is considerably lower than that of TCDD and FICZ. The choice of an appropriate AhR agonist for research or therapeutic development will depend on the desired potency, duration of action, and specific biological context. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel AhR modulators.
Comparative Analysis of 1,4-DHNA and its Derivatives as AhR Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) and its derivatives as modulators of the Aryl Hydrocarbon Receptor (AhR). This document summarizes key quantitative data, details experimental protocols for the cited assays, and visualizes the complex signaling pathways involved.
Introduction to 1,4-DHNA and AhR Modulation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cellular differentiation. Its ability to bind a wide range of structurally diverse ligands makes it a promising target for therapeutic intervention in various diseases, including cancer and inflammatory disorders. This compound (1,4-DHNA), a metabolite produced by gut bacteria, has emerged as a significant endogenous AhR ligand.[1][2][3] Understanding the structure-activity relationships of 1,4-DHNA and its derivatives is critical for the development of novel and selective AhR modulators.
This guide focuses on a comparative analysis of 1,4-DHNA and a series of its structural analogs, evaluating their efficacy as AhR agonists and antagonists. The presented data is primarily derived from studies on the induction of AhR-responsive genes, such as Cytochrome P450 1A1 (CYP1A1) and CYP1B1, in various cell lines.
Quantitative Comparison of AhR Modulation
The following tables summarize the available data on the AhR modulatory activity of 1,4-DHNA and its derivatives. The primary measure of activity presented is the induction of the AhR target genes, CYP1A1 and CYP1B1, in young adult mouse colonic (YAMC) and human Caco-2 colon cancer cells. While specific EC50 and IC50 values are not uniformly available in the reviewed literature, the data provides a strong basis for a qualitative and semi-quantitative comparison of the potencies of these compounds.
Table 1: Comparative AhR Agonist Activity of 1,4-DHNA and its Derivatives based on CYP1A1 and CYP1B1 Induction. [1][2][3]
| Compound | Structure | Relative Agonist Activity (CYP1A1 Induction in YAMC cells) | Relative Agonist Activity (CYP1B1 Induction in YAMC cells) | Relative Agonist Activity (CYP1A1 Induction in Caco-2 cells) | Relative Agonist Activity (CYP1B1 Induction in Caco-2 cells) |
| 1,4-DHNA | This compound | ++++ | ++++ | ++++ | ++++ |
| 1-HNA | 1-hydroxy-2-naphthoic acid | +++ | +++ | +++ | +++ |
| 4-HNA | 4-hydroxy-2-naphthoic acid | ++ | +++ | +++ | +++ |
| 3,5-DHNA | 3,5-dihydroxy-2-naphthoic acid | + | ++ | + | ++ |
| 3,7-DHNA | 3,7-dihydroxy-2-naphthoic acid | + | ++ | + | ++ |
| 1,4-DMNA | 1,4-dimethoxy-2-naphthoic acid | - | + | - | + |
| 1-NA | 1-naphthoic acid | - | - | - | - |
| 2-NA | 2-naphthoic acid | - | - | - | - |
| 1-NOH | 1-naphthol | + | ++ | + | ++ |
| 2-NOH | 2-naphthol | + | ++ | + | ++ |
Activity Scale:
-
++++ : Strong agonist activity, comparable to the potent AhR agonist TCDD.
-
+++ : Moderate agonist activity.
-
++ : Weak agonist activity.
-
+ : Very weak agonist activity.
-
- : Inactive or negligible activity.
Table 2: Comparative AhR Antagonist Activity of 1,4-DHNA and its Derivatives. [1]
| Compound | Antagonist Activity (Inhibition of TCDD-induced CYP1A1) |
| 1,4-DHNA | Partial antagonist at high concentrations |
| 1-NOH | Partial antagonist |
| 2-NOH | Partial antagonist |
Structure-Activity Relationship (SAR) Analysis
The data reveals key structural features that govern the AhR modulatory activity of 1,4-DHNA and its derivatives:
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the naphthalene ring are critical for AhR agonist activity. 1,4-DHNA, with two hydroxyl groups at the 1 and 4 positions, is the most potent agonist in the series.[1][2][3] Removal of one hydroxyl group (as in 1-HNA and 4-HNA) reduces potency, while the absence of hydroxyl groups (as in 1-NA and 2-NA) leads to a loss of activity.[1]
-
Carboxylic Acid Group: The carboxylic acid group at the 2-position significantly enhances agonist activity.[1][2]
-
Positional Isomers: The positioning of the hydroxyl groups is crucial. 3,5-DHNA and 3,7-DHNA are significantly less active than 1,4-DHNA.[1]
-
Methylation of Hydroxyl Groups: Masking the hydroxyl groups through methylation (as in 1,4-DMNA) results in a dramatic loss of agonist activity, highlighting the importance of the free hydroxyl moieties for receptor interaction.[1]
-
Naphthols as Partial Agonists/Antagonists: 1-Naphthol and 2-naphthol exhibit weak agonist activity on their own but also act as partial antagonists in the presence of a strong agonist like TCDD.[1][2] 1,4-DHNA also displays partial antagonist activity at higher concentrations.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: AhR signaling pathway modulation by 1,4-DHNA derivatives.
Caption: Workflow for AhR luciferase reporter gene assay.
Caption: Workflow for competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AhR-Responsive Luciferase Reporter Gene Assay[5][6]
This assay is a common method to screen for and characterize AhR agonists and antagonists.
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2, Caco-2) stably or transiently transfected with a luciferase reporter plasmid containing AhR-responsive elements (XREs) upstream of the luciferase gene.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (1,4-DHNA and its derivatives) and known controls (e.g., TCDD as a positive agonist control, CH-223191 as an antagonist control) in the appropriate cell culture medium.
-
For agonist testing, add the diluted compounds directly to the cells.
-
For antagonist testing, co-incubate the cells with a fixed concentration of an AhR agonist (e.g., TCDD at its EC50 concentration) and varying concentrations of the test compounds.
-
Include vehicle-only (e.g., DMSO) wells as a negative control.
3. Incubation:
-
Incubate the treated cells for a specific period, typically 24 hours, at 37°C in a humidified incubator with 5% CO2.
4. Luciferase Assay:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate solution to the cell lysate.
-
Measure the luminescence using a luminometer.
5. Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).
-
For agonist activity, plot the normalized luciferase activity against the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of agonist-induced luciferase activity against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).
Competitive Radioligand Binding Assay[4][7]
This assay directly measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the AhR.
1. Preparation of Receptor Source:
-
Prepare a source of AhR, which can be cytosolic extracts from cells or tissues known to express the receptor (e.g., liver cytosol) or purified recombinant AhR.
2. Binding Reaction:
-
In a series of tubes, incubate a fixed concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) with the receptor preparation.
-
To these tubes, add increasing concentrations of the unlabeled test compound (1,4-DHNA or its derivatives).
-
Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a large excess of an unlabeled high-affinity ligand).
3. Incubation:
-
Incubate the reaction mixtures at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. Common methods include hydroxylapatite (HAP) assay, dextran-coated charcoal adsorption, or size-exclusion chromatography.
5. Quantification of Bound Radioactivity:
-
Quantify the amount of radioactivity in the bound fraction using a scintillation counter.
6. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor.
-
Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the binding affinity of the test compound for the AhR.
Conclusion
This comparative analysis highlights the potential of 1,4-DHNA and its derivatives as a versatile class of AhR modulators. The structure-activity relationships identified provide a valuable framework for the rational design of novel compounds with tailored AhR agonist or antagonist profiles. The detailed experimental protocols and workflow visualizations serve as a practical resource for researchers engaged in the discovery and development of new AhR-targeted therapeutics. Further studies are warranted to obtain a more comprehensive quantitative dataset, including EC50, IC50, and Kd values, to facilitate more precise comparisons and advance the development of this promising class of compounds.
References
- 1. Editor’s Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editor's Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Microbial Activity Biomarkers: Validating 1,4-Dihydroxy-2-naphthoic Acid
For researchers, scientists, and drug development professionals, the accurate assessment of microbial activity is paramount. This guide provides a comprehensive comparison of 1,4-dihydroxy-2-naphthoic acid (DHNA) as a biomarker for microbial activity against established alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound (DHNA)
This compound (DHNA) is a metabolite produced by various bacteria, including species of Propionibacterium and Lactobacillus. It serves as an intermediate in the biosynthesis of menaquinone (vitamin K2), an essential component of the bacterial electron transport chain.[1] Beyond its role in bacterial metabolism, DHNA has been identified as a bifidogenic growth stimulator, promoting the proliferation of beneficial gut bacteria.[2] Emerging research also points to its anti-inflammatory properties within the gut, mediated through the aryl hydrocarbon receptor (AhR).[1][3] These characteristics position DHNA as a potential biomarker for microbial activity, reflecting both the presence and metabolic function of specific microbial populations.
Comparative Analysis of Microbial Activity Biomarkers
The selection of an appropriate biomarker for microbial activity depends on the specific research question, required sensitivity, and available resources. Here, we compare DHNA with three widely used alternative methods: Adenosine Triphosphate (ATP) Bioluminescence, 16S rRNA Gene Sequencing, and Short-Chain Fatty Acid (SCFA) Analysis.
Quantitative Data Summary
| Biomarker | Principle | Measurement Unit | Typical Concentration Range (in relevant samples) | Throughput | Estimated Cost per Sample (USD) |
| This compound (DHNA) | Quantification of a specific bacterial metabolite involved in menaquinone synthesis. | ng/mL or µg/mL | Not well-established; reported up to 0.51 mM in culture.[2] | Medium | $50 - $150 |
| Adenosine Triphosphate (ATP) | Measurement of the universal energy currency of living cells via a luciferase-luciferin reaction. | Relative Light Units (RLU) or pg ATP/mL | 0.1 pg ATP/mL to 4,000,000 pg ATP/mL in water samples.[4][5] | High | $5 - $20 |
| 16S rRNA Gene Sequencing | Sequencing of a hypervariable region of the 16S rRNA gene to identify and quantify bacterial taxa. | Relative abundance (%) or absolute abundance (gene copies/g) | Varies widely depending on the sample and quantification method. | High | $50 - $200 |
| Short-Chain Fatty Acids (SCFAs) | Quantification of the major metabolic end-products of anaerobic bacterial fermentation. | µmol/g or mM | Fecal concentrations can range from µmol/g to mmol/g. | Medium | $40 - $100 |
Performance Characteristics
| Biomarker | Specificity | Sensitivity | Speed of Analysis | Advantages | Limitations |
| DHNA | Specific to certain bacterial metabolic pathways. | High (LC-MS/MS) | Hours | Reflects specific metabolic function; potential link to gut health benefits. | Not a universal marker for all microbes; concentration can be influenced by host metabolism. |
| ATP | Measures total viable biomass (bacterial, fungal, etc.). | High | Minutes | Rapid assessment of overall microbial load; easy to perform. | Does not differentiate between microbial species; can be influenced by non-microbial ATP. |
| 16S rRNA | Highly specific for bacterial and archaeal identification. | High | Days | Provides detailed taxonomic information; can identify unculturable organisms. | Does not directly measure metabolic activity; PCR biases can affect quantification. |
| SCFAs | Reflects the metabolic output of anaerobic fermentation. | Moderate to High | Hours | Indicates functional activity of the gut microbiome; linked to host health. | Concentrations can be influenced by diet and host absorption. |
Experimental Protocols
Quantification of this compound (DHNA) by HPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of DHNA in biological samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma or culture supernatant, add a suitable internal standard.
-
Acidify the sample with hydrochloric acid.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the HPLC mobile phase.
2. HPLC Separation:
-
Column: A reverse-phase C18 column (e.g., Venusil ASB C18) is suitable.[6]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid for MS compatibility.[7]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
Transitions: Monitor specific precursor-to-product ion transitions for DHNA and the internal standard.
4. Quantification:
-
Generate a calibration curve using known concentrations of DHNA standards.
-
Calculate the concentration of DHNA in the samples based on the peak area ratio of the analyte to the internal standard.
Measurement of Microbial Activity using ATP Bioluminescence
This protocol provides a rapid method for estimating total viable microbial biomass.
1. Sample Collection and Preparation:
-
For liquid samples, filter a known volume through a sterile filter to capture microorganisms.
-
For surface samples, use a sterile swab to collect the sample from a defined area.[8]
2. ATP Extraction:
-
Apply a cell lysis reagent to the filter or swab to release intracellular ATP.
3. Bioluminescence Reaction:
-
Add a luciferin-luciferase reagent to the ATP extract. This enzyme complex catalyzes the oxidation of luciferin in the presence of ATP, producing light.[9][10]
4. Measurement:
-
Immediately measure the light output using a luminometer. The light intensity is expressed in Relative Light Units (RLU).[9]
5. Quantification:
-
Convert RLU to ATP concentration (e.g., pg ATP/mL) by using a standard curve prepared with known concentrations of ATP.
Quantification of Microbial Composition by 16S rRNA Gene Sequencing
This protocol describes a common workflow for assessing microbial community structure.
1. DNA Extraction:
-
Extract total genomic DNA from the sample using a commercially available kit or a standardized in-house protocol.
2. PCR Amplification:
-
Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached Illumina adapters.[11]
3. Library Preparation:
-
Purify the PCR products to remove primers and dNTPs.
-
Perform a second PCR to attach dual indices and sequencing adapters.
-
Purify and quantify the final library.
4. Sequencing:
-
Sequence the prepared library on an Illumina sequencing platform (e.g., MiSeq).[11]
5. Data Analysis:
-
Perform quality filtering of the raw sequencing reads.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to each OTU/ASV by comparing against a reference database (e.g., Greengenes, SILVA).
-
Analyze the resulting taxonomic data to determine relative abundances and diversity metrics.
Analysis of Fecal Short-Chain Fatty Acids (SCFAs) by GC-MS
This protocol details a method for the quantification of major SCFAs in fecal samples.
1. Sample Preparation:
-
Homogenize a known weight of fecal sample in an acidified aqueous solution.
-
Centrifuge the homogenate to pellet solid debris.
2. Extraction and Derivatization:
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
-
Derivatize the SCFAs to increase their volatility for GC analysis. A common method is esterification.[12][13]
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for fatty acid analysis.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the different SCFAs.[14]
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Detection: Scan or Selected Ion Monitoring (SIM) mode.
-
4. Quantification:
-
Identify and quantify individual SCFAs based on their retention times and mass spectra by comparing them to known standards.
-
Use an internal standard for accurate quantification.
Visualizing Workflows and Pathways
Caption: DHNA biosynthesis pathway and its interaction with the host aryl hydrocarbon receptor.
References
- 1. Editor’s Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of this compound Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editor's Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The correlation between ATP measurement and microbial contamination of inanimate surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The correlation between ATP measurement and microbial contamination of inanimate surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A UHPLC-MS/MS method for simultaneous determination of six flavonoids, gallic acid and 5,8-dihydroxy-1,4-naphthoquinone in rat plasma and its application to a pharmacokinetic study of Cortex Juglandis Mandshuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. youtube.com [youtube.com]
- 9. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [illumina.com]
- 12. agilent.com [agilent.com]
- 13. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
A Comparative Guide to 1,4-Dihydroxy-2-naphthoic Acid and Dithranol for Psoriasis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,4-dihydroxy-2-naphthoic acid (DHNA) and dithranol, two compounds investigated for the topical treatment of psoriasis. The information presented is based on available experimental data to assist in research and development efforts.
Executive Summary
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes. Both this compound, a precursor to anthraquinones found in the plant Rubia cordifolia, and dithranol, a synthetic hydroxyanthrone, have demonstrated therapeutic potential by inducing apoptosis in keratinocytes.[1] Experimental evidence suggests that while both compounds exhibit similar pro-apoptotic effects on human keratinocytes, DHNA may possess a more favorable safety profile with reduced skin irritation compared to the well-established psoriasis treatment, dithranol.[1][2] This guide delves into the comparative efficacy, mechanisms of action, and safety profiles of these two compounds, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from in vitro and in vivo studies, offering a direct comparison of the performance of this compound and dithranol.
Table 1: In Vitro Efficacy on Human Keratinocytes (HaCaT cells)
| Parameter | This compound (DHNA) | Dithranol | Citation |
| Induction of Apoptosis | Induces apoptosis through G0/G1 cell cycle arrest, caspase-dependent, and caspase-independent pathways. | Induces a dose- and time-dependent apoptotic cascade. | [1][3] |
| Caspase-3/7 Activation | Demonstrates activation of caspases as part of its apoptotic mechanism. | A significant increase in caspase-3/7 activation was observed at concentrations between 1.25 and 10 µM. | [1][4] |
| Mitochondrial Membrane Potential (MMP) | Decreased MMP in a time- and dose-dependent manner, from 103.3% at 30 µM to 35.4% at 240 µM after 24 hours. | Accumulates in keratinocyte mitochondria, leading to disruption of MMP. | [1][5] |
Table 2: In Vitro Skin Irritation Potential
| Parameter | This compound (DHNA) | Dithranol | Citation |
| IL-1α Release in NCTC 2544 Keratinocytes | No significant IL-1α release at its IC50 concentration. | Significant IL-1α release at concentrations below its IC50. | [5] |
Table 3: In Vivo Efficacy of Dithranol in Psoriatic Lesions (8-day pilot study)
| Parameter | Median Reduction from Baseline | p-value | Citation |
| Hyperkeratosis | 45.0% | < 0.001 | [1][6] |
| Acanthosis | 38.2% | < 0.001 | [1][6] |
| Epidermal Thickness | 66.5% | < 0.001 | [1][6] |
| Diameter of Dermal Papillae | 32.1% | < 0.001 | [1][6] |
| Diameter of Papillary Vessels | 16.9% | = 0.002 | [1][6] |
| Inflammatory Infiltrate | Significant reduction | < 0.001 | [1][6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and dithranol.
Keratinocyte Proliferation Assay (Sulforhodamine B Assay)
This assay is utilized to determine the anti-proliferative effects of the test compounds on human keratinocytes (HaCaT cell line).
-
Cell Seeding: HaCaT cells are seeded in 96-well plates at a desired density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of DHNA or dithranol dissolved in DMSO (final DMSO concentration is kept constant across all wells, typically ≤0.5%). Control wells receive vehicle (DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: The plates are washed five times with deionized water and air-dried.
-
Staining: 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Removal of Unbound Dye: The plates are washed four times with 1% acetic acid to remove unincorporated dye and then air-dried.
-
Solubilization of Bound Dye: The bound SRB dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.[5]
Interleukin-1α (IL-1α) Release Assay for Skin Irritation
This assay assesses the potential of the compounds to induce the release of the pro-inflammatory cytokine IL-1α from keratinocytes, a marker of skin irritation.
-
Cell Culture: Human keratinocytes (e.g., NCTC 2544) are cultured to confluence in appropriate multi-well plates.
-
Compound Exposure: The cells are treated with various concentrations of DHNA or dithranol. A known irritant, such as sodium lauryl sulfate (SLS), can be used as a positive control.
-
Incubation: The cells are incubated with the compounds for a defined period, for example, 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA for IL-1α: The concentration of IL-1α in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The amount of IL-1α released in response to the test compounds is compared to that of the vehicle control to determine the irritation potential.[5][7]
Caspase Activity Assay (Colorimetric)
This assay measures the activity of caspases, key enzymes in the apoptotic pathway, to confirm that cell death is occurring via apoptosis.
-
Cell Lysis: HaCaT cells are treated with the test compounds for a specified time. The cells are then harvested and lysed using a chilled cell lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: The protein concentration of the cell lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal amounts of protein are used for each sample.
-
Caspase Reaction: The cell lysate is incubated with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) in a reaction buffer. The substrate contains a specific amino acid sequence recognized and cleaved by the active caspase.
-
Incubation: The reaction mixture is incubated at 37°C to allow the active caspases to cleave the substrate.
-
Colorimetric Detection: Cleavage of the substrate releases a chromophore (p-nitroaniline, pNA), which can be detected by measuring the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase activity in the sample.[8][9]
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways for this compound and dithranol in psoriasis treatment, as well as a generalized experimental workflow for their comparison.
Caption: Proposed signaling pathway for this compound (DHNA) in keratinocytes.
Caption: Key mechanisms of action for dithranol in the treatment of psoriasis.
Caption: Generalized workflow for the comparative evaluation of psoriasis treatments.
References
- 1. Psoriasis treated with dithranol: a pilot study on in vivo reflectance confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. An investigation of the effects of dithranol-induced apoptosis in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psoriasis treated with dithranol: a pilot study on in vivo reflectance confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of interleukin-1alpha (IL-1alpha) and interleukin-8 (IL-8) expression and release in in vitro reconstructed human epidermis for the prediction of in vivo skin irritation and/or sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mpbio.com [mpbio.com]
A Comparative Guide to Menaquinone Precursors: Evaluating the Efficacy of 1,4-Dihydroxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 1,4-dihydroxy-2-naphthoic acid (DHNA) and other precursors in the biosynthesis of menaquinones (Vitamin K2). By presenting available experimental data, detailed methodologies, and outlining the relevant biosynthetic pathways, this document serves as a valuable resource for researchers in the fields of microbiology, biochemistry, and pharmacology.
Introduction to Menaquinone Biosynthesis
Menaquinones, a family of compounds collectively known as Vitamin K2, are essential lipid-soluble vitamins that play a crucial role in various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification. Bacteria are the primary producers of menaquinones, which are characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain. The biosynthesis of the naphthoquinone ring can occur through two primary routes: the classical pathway and the alternative futalosine pathway.[1][2][3][4][5]
This compound (DHNA) is a key intermediate in the classical menaquinone biosynthetic pathway, representing the last soluble precursor before the attachment of the isoprenoid side chain.[6][7][8] Understanding its efficacy relative to other precursors is critical for optimizing the microbial production of Vitamin K2 and for developing novel therapeutics targeting this pathway.
Comparative Efficacy of Menaquinone Precursors
Direct quantitative comparisons of the efficacy of different menaquinone precursors in head-to-head studies are limited in the existing literature. However, by examining studies that have investigated individual precursors, we can draw inferences about their relative potential to increase menaquinone yields.
The Classical Menaquinone Biosynthesis Pathway
The classical pathway, found in many bacteria including Escherichia coli and Bacillus subtilis, initiates from chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions involving intermediates like o-succinylbenzoate (OSB), the bicyclic naphthoquinone ring structure is formed as DHNA.[6][8][9]
Key Intermediates in the Classical Pathway:
-
Chorismate: The starting point of the pathway.
-
o-Succinylbenzoate (OSB): A key aromatic intermediate formed from the condensation of isochorismate and 2-oxoglutarate.[9][10]
-
This compound (DHNA): The final soluble precursor before prenylation.[6][11][12]
Alternative Menaquinone Precursors
Menadione is a synthetic form of vitamin K that lacks the isoprenoid side chain. It can be converted to menaquinone-4 (MK-4) in animal tissues.[13] Studies suggest that various dietary forms of vitamin K, including phylloquinone (vitamin K1) and other menaquinones, are metabolized to menadione as an intermediate before being converted to MK-4. This indicates that menadione is a direct and potent precursor for MK-4 synthesis in vivo.
A distinct alternative pathway for menaquinone biosynthesis, known as the futalosine pathway, has been identified in several bacteria, including Helicobacter pylori and Campylobacter jejuni.[1][2][4][5] This pathway also starts from chorismate but proceeds through a different set of intermediates, such as futalosine, to ultimately produce the naphthoquinone ring. The existence of this pathway offers alternative precursors for menaquinone synthesis in specific microorganisms.
Data on Menaquinone Production from Various Precursors
The following tables summarize findings from various studies that have investigated the impact of precursor supplementation on menaquinone production. Due to the lack of standardized comparative experiments, the results are presented individually for each precursor.
Table 1: Menaquinone Production from DHNA and its Precursors in the Classical Pathway
| Precursor Supplemented | Organism/System | Menaquinone Measured | Key Findings |
| o-Succinylbenzoate | Escherichia coli mutants | Menaquinone & Demethylmenaquinone | Restored anaerobic growth and menaquinone synthesis in menC mutants deficient in OSB synthesis.[9] |
| This compound | Escherichia colimenA mutants | Demethylmenaquinone | Restored anaerobic growth by providing the substrate for the missing DHNA-octaprenyltransferase.[7] |
| Shikimic acid and Sodium glutamate | Bacillus natto | Menaquinone-7 (MK-7) | Combination of shikimic acid and sodium glutamate increased MK-7 production by 2-fold, reaching 50 mg/L. |
Table 2: Menaquinone-4 (MK-4) Production from Menadione
| Precursor Supplemented | Organism/System | Menaquinone Measured | Key Findings |
| Menadione | Various human cell lines (HepG-2, Panc-I, etc.) | Menaquinone-4 (MK-4) | All tested cell lines were able to synthesize MK-4 from menadione, but not from phylloquinone. |
| Deuterium-labeled Menadione | Mice | Labeled Menaquinone-4 (MK-4) | Consistently converted to labeled MK-4 regardless of the administration route.[13] |
Experimental Protocols
Accurate quantification of menaquinones is essential for evaluating the efficacy of different precursors. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
General Protocol for Menaquinone Extraction from Bacterial Cultures
This protocol provides a general guideline for extracting menaquinones from bacterial cells for subsequent analysis.
Materials:
-
Bacterial cell pellet
-
Isopropanol
-
Hexane
-
Methanol
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Harvest bacterial cells by centrifugation and wash the pellet with a suitable buffer.
-
Resuspend the cell pellet in a known volume of isopropanol.
-
Add hexane to the suspension and vortex vigorously for several minutes to extract the lipids, including menaquinones.
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the upper hexane layer containing the menaquinones.
-
Repeat the extraction of the lower aqueous phase with hexane to maximize recovery.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for HPLC or LC-MS/MS analysis.
HPLC Method for Menaquinone Quantification
This is an example of a reversed-phase HPLC method for the separation and quantification of menaquinones.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol, ethanol, and a small percentage of a modifying agent like isopropanol or dichloromethane. A common mobile phase is a mixture of methanol and ethanol (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 248 nm or 270 nm, or a fluorescence detector (excitation at 330 nm, emission at 430 nm) after post-column reduction with zinc powder.
-
Quantification: Based on a standard curve generated from pure menaquinone standards (e.g., MK-4, MK-7).
LC-MS/MS Method for Enhanced Sensitivity and Specificity
LC-MS/MS offers higher sensitivity and specificity for the quantification of menaquinones, especially in complex biological matrices.
Chromatographic Conditions:
-
Similar to HPLC, using a C18 or C30 reverse-phase column.
-
The mobile phase often consists of methanol or acetonitrile with a small amount of ammonium formate or formic acid to enhance ionization.
Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each menaquinone are monitored.
Signaling Pathways and Experimental Workflows
Visualizing the biosynthetic pathways and experimental procedures can aid in understanding the complex relationships between precursors and the final product.
Caption: The classical menaquinone biosynthetic pathway.
Caption: The alternative futalosine biosynthetic pathway.
Caption: General experimental workflow for precursor efficacy.
Conclusion
Future research should focus on direct comparative studies under standardized conditions to definitively establish the relative efficacies of these precursors. Such studies would be invaluable for optimizing the industrial production of Vitamin K2 and for the development of novel antimicrobial agents targeting these essential biosynthetic pathways.
References
- 1. The Futalosine Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The futalosine pathway played an important role in menaquinone biosynthesis during early prokaryote evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Menaquinone biosynthesis: mutants of Escherichia coli K-12 requiring 2-succinylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin K (menaquinone) biosynthesis in bacteria: purification and probable structure of an intermediate prior to o-succinylbenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of bacterial menaquinones. Menaquinone mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Menaquinone (vitamin K2) biosynthesis: localization and characterization of the menA gene from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conversion of phylloquinone (Vitamin K1) into menaquinone-4 (Vitamin K2) in mice: two possible routes for menaquinone-4 accumulation in cerebra of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1,4-Dihydroxy-2-naphthoic Acid Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) and its analogs. The primary focus is on their activity as modulators of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular metabolism and immune responses. Additionally, this guide explores their potential as anticancer and antibacterial agents, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in drug discovery and development efforts.
Structure-Activity Relationship of 1,4-DHNA Analogs as AhR Modulators
The biological activity of 1,4-DHNA analogs is significantly influenced by the nature and position of substituents on the naphthalene ring. The primary mechanism of action for many of these compounds involves their interaction with the Aryl Hydrocarbon Receptor (AhR).
1,4-DHNA itself is a potent AhR agonist.[1][2] The 1,4-dihydroxy substitution pattern is crucial for maximal activity. Methylation of these hydroxyl groups, as seen in 1,4-dimethoxy-2-naphthoic acid (1,4-DMNA), leads to a significant loss of activity.[1] The presence and position of the carboxyl group also play a critical role. The 2-carboxyl group, in particular, enhances AhR agonist activity.[1][2]
Loss of one of the hydroxyl groups, as in 1-hydroxy-2-naphthoic acid (1-HNA) and 4-hydroxy-2-naphthoic acid (4-HNA), results in reduced potency compared to 1,4-DHNA.[1][2] Analogs lacking both hydroxyl groups, such as 1-naphthoic acid and 2-naphthoic acid, exhibit minimal to no AhR agonist activity.[1] The position of the hydroxyl groups is also a key determinant of activity. For instance, 3,5- and 3,7-dihydroxy-2-naphthoic acid analogs show significantly lower potency than 1,4-DHNA.[1]
Quantitative Comparison of AhR Activation
The following table summarizes the available data on the ability of 1,4-DHNA and its analogs to induce the expression of Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1), which are downstream targets of AhR activation. The data is presented as fold induction relative to a vehicle control.
| Compound | Structure | Fold Induction of CYP1A1 mRNA (YAMC cells) | Fold Induction of CYP1B1 mRNA (YAMC cells) | Reference |
| This compound (1,4-DHNA) | 1,4-(OH)₂, 2-COOH | ~450-fold (at 50 µM) | Similar to TCDD (at 50 µM) | [1] |
| 1-Hydroxy-2-naphthoic acid (1-HNA) | 1-OH, 2-COOH | Lower than 1,4-DHNA | Similar to TCDD | [1] |
| 4-Hydroxy-2-naphthoic acid (4-HNA) | 4-OH, 2-COOH | Lower than 1,4-DHNA | Similar to TCDD | [1] |
| 3,5-Dihydroxy-2-naphthoic acid | 3,5-(OH)₂ | Minimal activity | Induces expression | [1] |
| 3,7-Dihydroxy-2-naphthoic acid | 3,7-(OH)₂ | Minimal activity | Minimal induction | [1] |
| 1,4-Dimethoxy-2-naphthoic acid (1,4-DMNA) | 1,4-(OCH₃)₂, 2-COOH | Lower inducibility | Induces expression | [1] |
| 1-Naphthoic acid | 1-COOH | Low to non-detectable | Minimal induction | [1] |
| 2-Naphthoic acid | 2-COOH | Low to non-detectable | Minimal induction | [1] |
| 1-Naphthol | 1-OH | Weak agonist activity | Induces expression | [1] |
| 2-Naphthol | 2-OH | Weak agonist activity | Induces expression | [1] |
| TCDD (2,3,7,8-Tetrachlorodibenzodioxin) | - | ~600-fold (at 10 nM) | ~10-fold (at 10 nM) | [1] |
Anticancer and Antibacterial Activities
While the primary focus of research on 1,4-DHNA analogs has been on their AhR activity, there is emerging evidence for their potential as anticancer and antibacterial agents.
Anticancer Activity
1,4-DHNA has been shown to inhibit the proliferation of various cancer cell lines. The table below summarizes the available IC50 values.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| This compound | HaCaT (human keratinocytes) | 38.94 | 72 h | [3] |
| NCTC 2544 (human keratinocytes) | 46.80 | 72 h | [3] | |
| Hs-69 (human bone marrow) | 226.3 | 72 h | [3] | |
| PIG1 (human melanoma) | 23.98 | 72 h | [3] |
Antibacterial Activity
Data on the antibacterial activity of 1,4-DHNA and its close analogs is limited. However, the broader class of 1,4-naphthoquinones has demonstrated significant antimicrobial properties.[4][5] Further research is needed to specifically evaluate the antibacterial spectrum and potency of 1,4-DHNA derivatives.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the biological activities of 1,4-DHNA analogs.
Aryl Hydrocarbon Receptor (AhR) Activation Assay (CYP1A1/CYP1B1 Induction)
This assay measures the ability of a compound to activate the AhR signaling pathway by quantifying the induction of downstream target genes, CYP1A1 and CYP1B1.
1. Cell Culture and Treatment:
-
Mouse colonic epithelial cells (YAMC) or other suitable cell lines are cultured in appropriate media and conditions.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with various concentrations of the test compounds (e.g., 1,4-DHNA analogs) or a vehicle control (e.g., DMSO) for a specified period (e.g., 18-24 hours). A known AhR agonist like TCDD is used as a positive control.
2. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA templates using a reverse transcription kit.
3. Quantitative Real-Time PCR (qPCR):
-
qPCR is performed using the synthesized cDNA, gene-specific primers for CYP1A1, CYP1B1, and a reference gene (e.g., GAPDH or 18S rRNA), and a suitable qPCR master mix.
-
The reaction is carried out in a real-time PCR system.
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene and expressed as fold change relative to the vehicle control.[6][7][8]
Cell Viability Assay (MTT or SRB Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
1. Cell Seeding and Treatment:
-
Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with a range of concentrations of the test compounds for a defined period (e.g., 72 hours).
2. Staining and Measurement:
-
For MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution is then added to dissolve the formazan, and the absorbance is measured at a specific wavelength (e.g., 570 nm).[9][10]
-
For SRB (Sulforhodamine B) Assay: Cells are fixed with trichloroacetic acid and stained with SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at a specific wavelength (e.g., 510 nm).[11]
3. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Minimal Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
-
A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
2. Serial Dilution of Test Compounds:
-
The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12][13]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Aryl Hydrocarbon Receptor signaling pathway and a general experimental workflow for evaluating the biological activity of 1,4-DHNA analogs.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
References
- 1. Editor’s Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editor's Highlight: Microbial-Derived this compound and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.5. Quantitative Real-Time PCR Analysis [bio-protocol.org]
- 7. Cytochrome P450 mRNA expression. [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. This compound Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
cross-validation of analytical methods for 1,4-Dihydroxy-2-naphthoic acid quantification
This guide provides a comparative overview of analytical methodologies for the quantification of 1,4-Dihydroxy-2-naphthoic acid (DHNA), a key intermediate in the biosynthesis of Vitamin K2 (menaquinone) and a compound of interest for its biological activities. The following sections detail the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate analytical technique.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound is dependent on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and a representative LC-MS/MS method.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters
| Validation Parameter | HPLC-UV | LC-MS/MS (Representative) |
| Linearity (Range) | 0.25–10 µg/mL | Not specified |
| Correlation Coefficient (r²) | 0.9998[1] | > 0.9900 |
| Accuracy (% Recovery) | Data not available | -6.9% to 6.9% (as RE%) |
| Precision (% RSD) | 1.6[1] | < 15 |
| Limit of Detection (LOD) | Data not available | Data not available |
| Limit of Quantification (LOQ) | Data not available | 1 µg/mL |
Note: The LC-MS/MS data presented is for the structurally similar compound 5,8-dihydroxy-1,4-naphthoquinone and is intended to be representative of the expected performance for this class of analytes. A fully validated LC-MS/MS method for this compound with complete validation data was not available in the searched literature.
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for the reproducibility of experimental results. The following are protocols for the quantification of this compound using HPLC-UV and a confirmatory LC-MS method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method has been utilized for the quantification of DHNA in commercial makgeolli products[2]. An improved version of this method with enhanced precision has also been reported[1].
Sample Preparation (for Makgeolli Samples)[2]
-
Freeze-dry 10 mL of the makgeolli sample.
-
Re-dissolve the freeze-dried sample in 150 µL of water.
-
Add 300 µL of methanol and mix thoroughly.
-
Centrifuge the mixture at 5,000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtrate is ready for HPLC injection.
Chromatographic Conditions
-
Column: ACE 5 C18 (4.6 x 150 mm)[2]
-
Mobile Phase: Acetonitrile : Methanol : Water : Acetic Acid (15:25:225:0.1, v/v/v/v), with the pH adjusted to 5.5 using 5% (w/v) ammonium hydroxide[2]. To improve precision, DL-dithiothreitol (DTT) can be added to the mobile phase[1].
-
Flow Rate: 1 mL/min[2]
-
Column Temperature: 45°C[2]
-
Injection Volume: 20 µL[2]
-
Detection: UV at 254 nm[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation
This method was used to confirm the presence of DHNA in fractions collected from HPLC analysis[2].
Sample Preparation Fractions containing the putative DHNA peak from the HPLC analysis are collected for LC-MS analysis[2].
LC-MS Conditions[2]
-
LC System: Prominance 20A apparatus (Shimadzu)
-
MS System: LCMS-IT-TOF system (Shimadzu)
-
Column: XR-ODS LC column (3 x 75 mm, Shimadzu)
-
Mobile Phase: Same as the HPLC condition mentioned above.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 20 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Monitored m/z: 203.03 [M-H]⁻
Visualizing Analytical Workflows and Biological Pathways
Diagrams are provided below to illustrate the general workflow for the analytical quantification of this compound and its position in the menaquinone (Vitamin K2) biosynthesis pathway.
Caption: General workflow for the quantification of this compound.
Caption: Biosynthesis of Menaquinone (Vitamin K2) from Chorismate.
References
Safety Operating Guide
Safe Disposal of 1,4-Dihydroxy-2-naphthoic Acid: A Procedural Guide
For Immediate Reference: In Case of Spill or Exposure
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[1][2]
This guide provides essential safety and logistical information for the proper disposal of 1,4-Dihydroxy-2-naphthoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection.[2]
-
Hand Protection: Wear appropriate protective gloves.
-
Body Protection: Wear protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Handling Procedures:
-
Avoid all personal contact, including inhalation.[4]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[2]
Waste Collection and Storage
Proper collection and storage of this compound waste are crucial to prevent accidental exposure and environmental contamination.
-
Containers: Use suitable, labeled, and closed containers for waste collection.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The primary disposal options are:
-
Chemical Incineration: The preferred method is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Important Considerations:
-
Regulatory Compliance: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local hazardous waste regulations to ensure complete and accurate classification.[2]
-
Environmental Protection: Do not let the product enter drains, other waterways, or soil.[1][2]
Accidental Release Measures
In the event of a spill, follow these steps to contain and clean up the material:
-
Evacuate Personnel: Evacuate personnel from the immediate area.[1]
-
Ensure Ventilation: Ensure adequate ventilation.
-
Wear PPE: Put on the appropriate personal protective equipment as outlined in Section 1.
-
Containment and Cleanup:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1,4-Dihydroxy-2-naphthoic Acid
Union City, CA - To ensure the safety of laboratory personnel and promote best practices in drug development, this document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for 1,4-Dihydroxy-2-naphthoic acid. Adherence to these guidelines is critical for minimizing risks associated with the handling of this chemical.
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, stringent safety measures are necessary to prevent accidental exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1] |
| Eyes | Safety glasses with side shields or goggles | Chemical splash-resistant safety glasses or goggles are essential to prevent eye contact.[1] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[4] |
| Respiratory | NIOSH-approved respirator | Use a respirator if working in a poorly ventilated area or when dust generation is likely.[5] A dust mask type N95 (US) or equivalent is a suitable option.[6] |
| Body | Laboratory coat or chemical-resistant clothing | A fully buttoned lab coat or chemical-resistant suit provides a barrier against accidental spills and skin contact.[7][8] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are paramount to a safe laboratory environment. Follow these steps when working with this compound:
-
Ventilation : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[1]
-
Pre-Handling Check : Before starting any procedure, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[9]
-
Dispensing : When weighing or transferring the powder, do so carefully to minimize dust generation.[1]
-
Avoiding Contact : Avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all work surfaces.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is an environmental and safety responsibility.
-
Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[1]
-
Container Disposal : Do not reuse empty containers.[1] They should be disposed of as unused product in an approved waste disposal plant.[1]
-
Chemical Waste : Unused or waste this compound should be collected in a suitable, labeled, and closed container for disposal.[5] Consult with a licensed professional waste disposal service.[5]
Workflow for Safe Handling of this compound
Caption: This diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. leelinework.com [leelinework.com]
- 5. capotchem.cn [capotchem.cn]
- 6. This compound 97 31519-22-9 [sigmaaldrich.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
